Ro 41-5253
Description
a synthetic retinoid with antiviral activity; a selective RAR alpha antagonist; structure given in first source
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIWQRITHXYGIF-LVZFUZTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873404 | |
| Record name | Ro 41-5253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144092-31-9 | |
| Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 41-5253 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 41-5253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ro 41-5253: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-5253 is a synthetic retinoid that has garnered significant interest in the scientific community for its potent and selective antagonist activity against the Retinoic Acid Receptor alpha (RARα).[1][2][3][4] Unlike conventional retinoids that act as agonists, this compound binds to RARα without initiating transcriptional activation, thereby inhibiting the receptor's function.[1][2][3][4][5] This unique mechanism of action has positioned this compound as a valuable tool for dissecting the physiological roles of RARα and as a potential therapeutic agent in oncology and other fields. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. Recent evidence also points to an "off-target" effect as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), adding another layer of complexity and therapeutic potential to this molecule.[6][7]
Core Mechanism of Action: RARα Antagonism
This compound functions primarily as a selective antagonist of the Retinoic Acid Receptor alpha (RARα). It competitively binds to the ligand-binding domain of RARα, preventing the binding of its natural ligand, all-trans retinoic acid (ATRA).[8][9] Crucially, the binding of this compound does not induce the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription.[1][2][3][4][5] Furthermore, it does not interfere with the heterodimerization of RARα with the Retinoid X Receptor (RXR) or the binding of this complex to Retinoic Acid Response Elements (RAREs) on DNA.[1][2][3][4][5] This effectively silences RARα-mediated gene expression.
Signaling Pathway
The canonical signaling pathway of RARα and the inhibitory action of this compound are depicted below.
Caption: RARα signaling pathway and its inhibition by this compound.
Secondary Mechanism of Action: PPARγ Agonism
Emerging research has identified a secondary, "off-target" mechanism of action for this compound as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] This interaction is independent of its RARα antagonist activity. As a PPARγ agonist, this compound can activate PPARγ target genes, which are involved in adipocyte differentiation and glucose metabolism.[6]
Signaling Pathway
The signaling pathway for the PPARγ agonist activity of this compound is illustrated below.
References
- 1. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound - Immunomart [immunomart.com]
- 5. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tebubio.com [tebubio.com]
- 8. Mutational analysis reveals that all-trans-retinoic acid, 9-cis-retinoic acid, and antagonist interact with distinct binding determinants of RARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Ro 41-5253: A Deep Dive into its Potency and Selectivity for Retinoic Acid Receptor Alpha (RARα)
For Researchers, Scientists, and Drug Development Professionals
Ro 41-5253 has emerged as a critical tool in the study of retinoid signaling, valued for its high affinity and selective antagonism of the Retinoic Acid Receptor Alpha (RARα). This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound, offering a core resource for professionals in cellular biology and drug discovery.
Quantitative Selectivity Profile
The selectivity of this compound for RARα over its β and γ isotypes is a cornerstone of its utility. This selectivity is quantified through competitive binding assays, which determine the concentration of the compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50). The lower the IC50 value, the higher the affinity of the compound for the receptor.
| Receptor Isotype | IC50 (nM) | Selectivity vs. RARβ | Selectivity vs. RARγ |
| RARα | 60[1] | 40-fold | 55-fold |
| RARβ | 2400[1] | - | |
| RARγ | 3300[1] | - |
Table 1: Comparative binding affinities of this compound for human Retinoic Acid Receptor (RAR) isotypes. The data clearly demonstrates the compound's preferential binding to RARα.
Mechanism of Action: Antagonizing RARα Signaling
This compound functions as a selective antagonist of RARα.[1] In the canonical retinoid signaling pathway, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, this complex is often bound by co-repressor proteins, silencing gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, thereby initiating gene transcription. This compound binds to the ligand-binding pocket of RARα but fails to induce the conformational change necessary for co-activator recruitment. Consequently, it competitively inhibits the binding of agonists and maintains the repressive state of the RARα/RXR heterodimer, effectively blocking the downstream signaling cascade.[2][3]
Experimental Protocols
The determination of RARα selectivity and antagonistic activity of this compound relies on robust in vitro assays. Below are detailed methodologies for key experiments.
Competitive Binding Assay
This assay quantifies the affinity of this compound for RAR isotypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Full-length human RARα, RARβ, and RARγ proteins
-
Radiolabeled agonist (e.g., [³H]-all-trans retinoic acid)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing DTT, KCl, and BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate a constant concentration of the RAR isotype, a constant concentration of the radiolabeled agonist, and varying concentrations of this compound.
-
Include control wells with no competitor (for total binding) and wells with a high concentration of a known non-radiolabeled agonist (for non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Reporter Gene (Transactivation) Assay
This cell-based assay measures the functional consequence of this compound binding to RARα, specifically its ability to antagonize agonist-induced gene transcription. A common method is the GeneBLAzer™ Beta-lactamase reporter assay.
Materials:
-
HEK 293T cells stably expressing a fusion protein of the GAL4 DNA-binding domain and the RARα ligand-binding domain (LBD).
-
Reporter plasmid containing a beta-lactamase gene under the control of a UAS (Upstream Activating Sequence) promoter, which is recognized by GAL4.
-
RAR agonist (e.g., all-trans retinoic acid)
-
This compound
-
Cell culture medium and reagents
-
LiveBLAzer™-FRET B/G Substrate
-
Fluorescence plate reader
Procedure:
-
Plate the engineered HEK 293T cells in a 384-well plate and incubate.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of this compound and incubate for a short period (e.g., 30 minutes).
-
Add a constant, predetermined EC80 concentration of the RAR agonist (e.g., ATRA) to the wells containing this compound. Include control wells with agonist only (maximal activation) and cells with no treatment (basal level).
-
Incubate the plates for 16-24 hours to allow for gene transcription and protein expression.
-
Add the LiveBLAzer™-FRET B/G Substrate to each well and incubate at room temperature. The substrate is cleaved by beta-lactamase, changing its fluorescence emission.
-
Measure the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader.
-
Calculate the ratio of the two emission signals, which is proportional to the level of beta-lactamase expression.
-
Plot the emission ratio against the logarithm of the this compound concentration to determine the IC50 for antagonism.
Off-Target Considerations
It is crucial for researchers to be aware of potential off-target effects. Notably, this compound has been reported to act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4] This activity is independent of its RARα antagonism and should be considered when interpreting experimental results, particularly in metabolic studies or in cell types with high PPARγ expression.
Conclusion
This compound is a potent and selective antagonist of RARα, making it an invaluable molecular probe for dissecting the roles of this specific receptor isotype in various biological processes. A thorough understanding of its binding affinities, mechanism of action, and the appropriate experimental methodologies for its characterization is essential for its effective use in research and drug development. The data and protocols presented in this guide provide a foundational resource for scientists working with this important compound.
References
Ro 41-5253: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ro 41-5253, a synthetic retinoid identified as a selective antagonist of the Retinoic Acid Receptor Alpha (RARα). While initially developed as a tool to probe the function of RARα, its potent biological activities, including the inhibition of cancer cell proliferation and induction of apoptosis, have made it a subject of significant interest in oncological research. This document details the discovery of this compound, summarizes its biological and physiological effects with quantitative data, outlines key experimental protocols for its study, and presents its mechanism of action through signaling pathway diagrams. Information on its chemical synthesis is also provided based on available literature.
Discovery and Overview
This compound was first described in a 1992 publication by Apfel and colleagues as a synthetic retinoid that selectively antagonizes the effects of retinoic acid mediated by RARα.[1] It binds to RARα without initiating the transcriptional activation of target genes, effectively blocking the actions of natural ligands like all-trans retinoic acid (ATRA).[2][3] Subsequent research has revealed that this compound also exhibits off-target activity as a partial agonist of the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) at higher concentrations. Its ability to inhibit the growth of various cancer cell lines, particularly breast cancer, has been a primary focus of investigation.[2][4]
Chemical Properties:
| Property | Value |
| IUPAC Name | 4-[(E)-2-(7-Heptyloxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid |
| CAS Number | 144092-31-9 |
| Molecular Formula | C₂₈H₃₆O₅S |
| Molecular Weight | 484.65 g/mol |
Synthesis
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily centered around its antagonism of RARα. This antagonism leads to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines.
Receptor Selectivity
This compound demonstrates significant selectivity for RARα over other RAR subtypes.
| Receptor | IC₅₀ (nM) |
| RARα | 60 |
| RARβ | 2400 |
| RARγ | 3300 |
| PPARγ (EC₅₀) | 810 |
| Data compiled from multiple sources.[3] |
In Vitro Anti-Cancer Activity
This compound has been shown to inhibit the growth and induce apoptosis in several cancer cell lines, with notable efficacy in estrogen receptor-positive breast cancer cells.
Table 1: Inhibition of Breast Cancer Cell Proliferation
| Cell Line | Concentration | % Growth Inhibition | Reference |
| ZR 75.1 | 10 µM | 74% | [3] |
| 1 µM | 63% | [3] | |
| 0.1 µM | 42% | [3] |
Table 2: Induction of Apoptosis in Breast Cancer Cells
| Cell Line | Concentration | % Apoptotic Cells (Day 4) | % Apoptotic Cells (Day 6) | Reference |
| MCF-7 | 10 µM | 28.5% | 58% | [3] |
| 1 µM | 21.6% | 51% | [3] | |
| 0.1 µM | 16% | 36% | [3] | |
| 0.01 µM | 12% | 21% | [3] | |
| ZR 75.1 | 10 µM | - | 80% | [3] |
| 1 µM | - | 65% | [3] | |
| 0.1 µM | - | 43% | [3] | |
| 0.01 µM | - | 29% | [3] |
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have demonstrated the anti-tumor effects of this compound.
Table 3: In Vivo Tumor Volume Reduction
| Animal Model | Cell Line | Dosage | Outcome | Reference |
| Athymic Balb/c mice | MCF-7 | 10-100 mg/kg (oral gavage, once a week for 4 weeks) | Reduction in tumor volume with no toxic side effects | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6][7][8][9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for RARα and Downstream Targets
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-RARα, typically at a 1:1000 dilution) overnight at 4°C.[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
RARα Signaling Pathway and the Action of this compound
Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand (e.g., all-trans retinoic acid - ATRA), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, recruiting co-activators and initiating gene transcription. This signaling pathway is crucial for cell differentiation, proliferation, and apoptosis. This compound, as an RARα antagonist, binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for the recruitment of co-activators. Instead, it may promote the binding of co-repressors, thereby inhibiting the transcription of RARα target genes.
Caption: RARα signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing Anti-proliferative and Pro-apoptotic Effects
A typical workflow to investigate the effects of this compound on a cancer cell line would involve treating the cells with the compound and then performing assays to measure changes in cell viability and the induction of apoptosis.
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion
This compound is a valuable research tool for elucidating the roles of RARα in various biological processes. Its selective antagonism of RARα, coupled with its potent anti-proliferative and pro-apoptotic effects in cancer cells, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research into its off-target effects and the development of more specific analogs will be crucial in advancing its therapeutic potential. This guide provides a foundational resource for researchers and professionals working with or interested in the pharmacology of this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. WO2017201200A1 - Therapeutic compositions containing rar-alpha antagonists - Google Patents [patents.google.com]
- 4. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunostep.com [immunostep.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. scbt.com [scbt.com]
- 11. Anti-Retinoic Acid Receptor α antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
Ro 41-5253: A Technical Guide to its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-5253 is a synthetic retinoid initially characterized as a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] It has been instrumental in elucidating the physiological and pathological roles of RARα signaling. While its primary mechanism of action is the competitive inhibition of RARα, subsequent research has revealed off-target effects, most notably its activity as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.[3] This dual activity contributes to a complex pharmacological profile, with implications for cancer biology, hematopoiesis, and metabolic regulation. This technical guide provides an in-depth overview of the biological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action
This compound is an orally active compound that selectively binds to RARα, preventing the recruitment of coactivators and subsequent transcriptional activation of target genes.[1][4] Unlike RAR agonists, it does not induce a conformational change in the receptor that promotes the dissociation of corepressors.[5] Importantly, this compound does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or their binding to DNA.[2][4]
More recent studies have identified this compound as a PPARγ agonist, although at concentrations significantly higher than those required for RARα antagonism.[3] This interaction is direct, as evidenced by its ability to compete with known PPARγ ligands.[3] The agonistic activity on PPARγ contributes to its effects on adipocyte differentiation and metabolism.
Table 1: Receptor Binding and Potency of this compound
| Receptor | Activity | IC50 / EC50 | Reference |
| RARα | Antagonist | 60 nM (IC50) | [1][6] |
| RARβ | Antagonist | 2.4 µM (IC50) | [1][6] |
| RARγ | Antagonist | 3.3 µM (IC50) | [1][6] |
| PPARγ | Agonist | 810 nM (EC50) |
Biological Effects
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of breast cancer origin.[1][2][7]
-
Inhibition of Proliferation: In estrogen receptor-positive breast cancer cell lines such as MCF-7 and ZR-75.1, this compound inhibits cell growth in a dose-dependent manner.[1][2] The anti-proliferative effect is thought to be mediated, in part, by the inhibition of the AP1 transcription factor.[2]
-
Induction of Apoptosis: this compound induces apoptosis in breast cancer cells through a p53-independent pathway.[2] This process is associated with the downregulation of the anti-apoptotic protein Bcl-2 and a potential increase in TGF-β1.[2]
Table 2: In Vitro Anti-Cancer Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Effect | Concentration | Time Point | Result | Reference |
| MCF-7 | Inhibition of Growth | 10 µM | - | 81% inhibition | [1] |
| 1 µM | - | 30% inhibition | [1] | ||
| ZR-75.1 | Inhibition of Growth | 10 µM | - | 74% inhibition | [1] |
| 1 µM | - | 63% inhibition | [1] | ||
| 0.1 µM | - | 42% inhibition | [1] | ||
| MCF-7 | Apoptosis Induction | 10 µM | 4 days | 28.5% apoptotic cells | [1] |
| 1 µM | 4 days | 21.6% apoptotic cells | [1] | ||
| 0.1 µM | 4 days | 16% apoptotic cells | [1] | ||
| 0.01 µM | 4 days | 12% apoptotic cells | [1] | ||
| 10 µM | 6 days | 58% apoptotic cells | [1] | ||
| 1 µM | 6 days | 51% apoptotic cells | [1] | ||
| 0.1 µM | 6 days | 36% apoptotic cells | [1] | ||
| 0.01 µM | 6 days | 21% apoptotic cells | [1] | ||
| ZR-75.1 | Apoptosis Induction | 10 µM | 6 days | 80% apoptotic cells | [1] |
| 1 µM | 6 days | 65% apoptotic cells | [1] | ||
| 0.1 µM | 6 days | 43% apoptotic cells | [1] | ||
| 0.01 µM | 6 days | 29% apoptotic cells | [1] |
Effects on Hematopoiesis and Differentiation
This compound has been shown to influence the differentiation of hematopoietic stem cells and other cell types.
-
Inhibition of Erythroid Differentiation: By antagonizing RARα, this compound can promote erythroid differentiation in certain contexts.[8] RARα signaling is generally inhibitory to erythropoiesis.[9]
-
Maintenance of Hematopoietic Stem Cells: this compound has been shown to inhibit the differentiation of human hematopoietic stem cells (HSCs) in short-term culture, thereby helping to maintain their undifferentiated state.
-
Adipocyte Differentiation: Due to its PPARγ agonist activity, this compound can enhance the differentiation of preadipocytes into mature adipocytes.[3][10]
Modulation of Gene Expression
The primary mechanism of this compound involves the alteration of gene transcription.
-
RARα Target Genes: As an antagonist, this compound blocks the transcriptional activation of RARα target genes by endogenous retinoids.[2][11]
-
PPARγ Target Genes: As a PPARγ agonist, it can induce the expression of PPARγ target genes, such as aP2, in adipocytes.[3][10]
-
Cross-talk with other Signaling Pathways: this compound has been shown to reverse the inhibition of Antioxidant Response Element (ARE)-driven gene expression caused by all-trans retinoic acid (ATRA).[12]
Signaling Pathways
The biological effects of this compound are mediated through its interaction with the RARα and PPARγ signaling pathways.
Caption: RARα signaling pathway modulation by this compound.
Caption: PPARγ signaling pathway activation by this compound.
Experimental Protocols
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seed cells (e.g., MCF-7, ZR-75.1) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 6 days).
-
Assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Culture cells (e.g., MCF-7, ZR-75.1) and treat with this compound at various concentrations for different time points (e.g., 2, 4, 6 days).
-
Harvest both adherent and floating cells.
-
Wash cells with PBS.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) in binding buffer according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Reporter Gene Assay (for RARα Antagonism)
-
Objective: To measure the antagonistic activity of this compound on RARα-mediated transcription.
-
Methodology:
-
Co-transfect host cells (e.g., HeLa) with an expression vector for RARα and a reporter plasmid containing a Retinoic Acid Response Element (RARE) upstream of a reporter gene (e.g., luciferase).
-
After transfection, treat the cells with a known RARα agonist (e.g., all-trans retinoic acid) in the presence or absence of increasing concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the concentration of this compound required to inhibit the agonist-induced reporter activity by 50% (IC50).
-
Caption: Workflow for a reporter gene assay.
Conclusion
This compound is a valuable research tool for investigating the roles of RARα and PPARγ in various biological processes. Its well-characterized antagonistic effects on RARα have been pivotal in cancer and developmental biology research. The discovery of its agonistic activity on PPARγ adds another layer of complexity to its pharmacological profile, necessitating careful consideration in experimental design and data interpretation. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug development who are interested in utilizing this compound in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. academic.oup.com [academic.oup.com]
- 7. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross Talk between Retinoic Acid Signaling and Transcription Factor GATA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
Ro 41-5253: A Comprehensive Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 41-5253 is a synthetic retinoid that has garnered significant interest in the field of cancer research. Initially characterized as a selective antagonist of the Retinoic Acid Receptor Alpha (RARα), it has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Core Concepts and Mechanism of Action
This compound is an orally active, selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] Unlike RARα agonists, this compound binds to RARα without inducing transcriptional activation of target genes.[3][4] It also does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or their subsequent binding to DNA.[1][2][3] Its anti-tumor activity is attributed to its ability to inhibit cancer cell proliferation and induce apoptosis.[1][3]
Interestingly, subsequent research has revealed that this compound also functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[5][6] This off-target activity may contribute to its overall biological effects and should be considered when interpreting experimental outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Citation |
| MCF-7 | Breast Cancer | Proliferation | Growth Inhibition | 10 µM | 81% inhibition | [1] |
| 1 µM | 30% inhibition | [1] | ||||
| ZR-75.1 | Breast Cancer | Proliferation | Growth Inhibition | 10 µM | 74% inhibition | [1] |
| 1 µM | 63% inhibition | [1] | ||||
| 0.1 µM | 42% inhibition | [1] | ||||
| MCF-7 | Breast Cancer | Apoptosis | % Apoptotic Cells (Day 4) | 10 µM | 28.5% | [1] |
| 1 µM | 21.6% | [1] | ||||
| 0.1 µM | 16% | [1] | ||||
| 0.01 µM | 12% | [1] | ||||
| MCF-7 | Breast Cancer | Apoptosis | % Apoptotic Cells (Day 6) | 10 µM | 58% | [1] |
| 1 µM | 51% | [1] | ||||
| 0.1 µM | 36% | [1] | ||||
| 0.01 µM | 21% | [1] | ||||
| ZR-75.1 | Breast Cancer | Apoptosis | % Apoptotic Cells (Day 6) | 10 µM | 80% | [1] |
| 1 µM | 65% | [1] | ||||
| 0.1 µM | 43% | [1] | ||||
| 0.01 µM | 29% | [1] | ||||
| HT-29 | Colon Cancer | Proliferation | GI50 | - | Most susceptible | [7] |
| Caco-2 | Colon Cancer | Proliferation | GI50 | - | - | [7] |
| HuMi-TTu2 | Colon Cancer | Proliferation | GI50 | - | - | [7] |
| MCF-7 | Breast Cancer | Proliferation | GI50 | - | Least susceptible | [7] |
| Breast & Colon Cell Lines | Breast & Colon Cancer | Anchorage-Independent Growth | Colony Number | 0.1 µM | ~50% reduction | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Result | Citation |
| Athymic Balb/c mice with MCF-7 xenografts | Breast Cancer | 10, 30, 100 mg/kg, oral gavage, once a week for 4 weeks | Reduction in tumor volume with no toxic side effects.[1][8] | [1][8] |
| SMRTmRID mice (myelofibrosis model) | Myelofibrosis | 100 mg/kg/day for 30 days | Rescue of bone parameters. | [9] |
Table 3: Receptor Selectivity of this compound
| Receptor | IC50 | Citation |
| RARα | 60 nM | [1] |
| RARβ | 2.4 µM | [1] |
| RARγ | 3.3 µM | [1] |
Signaling Pathways
This compound modulates several key signaling pathways implicated in cancer progression.
RARα-Mediated Apoptosis Pathway
In breast cancer cells, this compound induces apoptosis through a p53-independent pathway.[3] This involves the downregulation of the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic protein Transforming Growth Factor-beta 1 (TGF-β1).[3]
Regulation of the ERK Signaling Pathway
In A549 lung cancer cells, this compound has been shown to increase the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[10] This effect is independent of its transcriptional antagonism of RARα, suggesting a non-genomic mechanism of action.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assay
This protocol is adapted from studies on MCF-7 and ZR-75.1 breast cancer cells.[1]
Workflow:
Methodology:
-
Cell Seeding: Seed MCF-7 or ZR-75.1 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (ranging from 1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Incubation: Incubate the plates for 10 days in a humidified incubator at 37°C with 5% CO2.
-
Quantification:
-
For CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
Apoptosis Assay (Flow Cytometry)
This protocol is based on the analysis of apoptosis in breast cancer cells treated with this compound.[3]
Workflow:
Methodology:
-
Cell Treatment: Culture MCF-7 or ZR-75.1 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 4 to 6 days.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in Bcl-2 and TGF-β1 protein levels.[3]
Methodology:
-
Protein Extraction: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and TGF-β1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
In Vivo Xenograft Model
This protocol is based on studies using MCF-7 cells in athymic mice.[1][8]
Workflow:
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Video: Establishment of Zebrafish Patient-Derived Xenografts from Pancreatic Cancer for Chemosensitivity Testing [jove.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Soft Agar Colony Formation Assay: A Method to Test Effects of Novel Compounds on Cancer Cell Proliferation [jove.com]
- 8. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Use of zebrafish embryos as avatar of patients with pancreatic cancer: A new xenotransplantation model towards personalized medicine | Semantic Scholar [semanticscholar.org]
- 10. lab.moffitt.org [lab.moffitt.org]
Preclinical Profile of Ro 41-5253: A Selective RARα Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ro 41-5253 is a synthetic retinoid that has been extensively investigated for its potent and selective antagonist activity against the Retinoic Acid Receptor Alpha (RARα). Unlike retinoic acid agonists which activate RARα-mediated gene transcription, this compound binds to RARα without initiating transcription, thereby inhibiting the receptor's function.[1][2] This unique mechanism of action has positioned this compound as a valuable tool for dissecting the physiological roles of RARα and as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a competitive antagonist of RARα. It binds directly to the ligand-binding domain of RARα, preventing the conformational changes necessary for the recruitment of coactivators and subsequent transcriptional activation of target genes.[2] Critically, this compound does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or the binding of this complex to DNA.[1][2] Its selectivity for RARα is significantly higher than for other RAR subtypes (RARβ and RARγ), as demonstrated by its binding affinity.[1][3]
It is important to note that at concentrations significantly higher than those required for RARα antagonism, this compound has been shown to exhibit off-target activity as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.[4][5] This dual activity should be considered when interpreting experimental results at high concentrations.
Quantitative In Vitro Activity
The in vitro effects of this compound have been predominantly studied in the context of cancer cell lines, where it has demonstrated significant anti-proliferative and pro-apoptotic activities.
Binding Affinity and Receptor Selectivity
| Receptor | IC50 (nM) | Reference |
| RARα | 60 | [1][3] |
| RARβ | 2400 | [1][3] |
| RARγ | 3300 | [1][3] |
Anti-proliferative Activity
| Cell Line | Cancer Type | Concentration | % Growth Inhibition | Incubation Time | Reference |
| MCF-7 | Breast Carcinoma (ER+) | 10 µM | 81% | 10 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 1 µM | 30% | 10 days | [1] |
| ZR 75.1 | Breast Carcinoma (ER+) | 10 µM | 74% | 10 days | [1] |
| ZR 75.1 | Breast Carcinoma (ER+) | 1 µM | 63% | 10 days | [1] |
| ZR 75.1 | Breast Carcinoma (ER+) | 0.1 µM | 42% | 10 days | [1] |
| BALB/c 3T3 | Fibroblast | 10 µM | Significant reduction | Not Specified | [6] |
Apoptosis Induction
| Cell Line | Cancer Type | Concentration | % Apoptotic Cells | Incubation Time | Reference |
| MCF-7 | Breast Carcinoma (ER+) | 10 µM | 28.5% | 4 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 1 µM | 21.6% | 4 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 0.1 µM | 16% | 4 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 0.01 µM | 12% | 4 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 10 µM | 58% | 6 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 1 µM | 51% | 6 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 0.1 µM | 36% | 6 days | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 0.01 µM | 21% | 6 days | [1] |
| ZR 75.1 | Breast Carcinoma (ER+) | 10 µM | 80% | 6 days | [1] |
| ZR 75.1 | Breast Carcinoma (ER+) | 1 µM | 65% | 6 days | [1] |
| ZR 75.1 | Breast Carcinoma (ER+) | 0.1 µM | 43% | 6 days | [1] |
| ZR 75.1 | Breast Carcinoma (ER+) | 0.01 µM | 29% | 6 days | [1] |
In Vivo Efficacy
Preclinical in vivo studies have corroborated the anti-tumor potential of this compound.
| Animal Model | Cell Line Xenograft | Dosing Regimen | Effect | Reference |
| Female athymic Balb/c mice | MCF-7 | 10-100 mg/kg, oral gavage, once a week for 4 weeks | Reduction in tumor volume | [1][7] |
| Female athymic Balb/c mice | MCF-7 | 10, 30, and 100 mg/kg/day | Slight but significant inhibition of cell growth | [7] |
A key finding from in vivo studies is the lack of toxic side effects typically associated with retinoid agonists, even at high dosages.[7]
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.
RARα-Mediated Transcription
The primary mechanism involves the direct antagonism of RARα, preventing the transcription of genes regulated by retinoic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro 41-5253 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-5253 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2] By binding to RARα, this compound inhibits its transcriptional activity without affecting the formation of RAR/RXR heterodimers or their binding to DNA.[1][2] This antagonistic action leads to the inhibition of cancer cell proliferation and the induction of apoptosis, making this compound a valuable tool for cancer research and a potential candidate for cancer therapy.[1][2] Notably, it has been shown to exert anti-tumor activity without the toxic side effects commonly associated with other retinoids.[2][3] Recent studies have also identified this compound as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist at higher concentrations.[4]
These application notes provide detailed experimental protocols for the use of this compound in cell culture, including methodologies for assessing its effects on cell proliferation, apoptosis, and protein expression.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 | Proliferation Inhibition | 10 µM | 10 days | 81% inhibition | [1] |
| 1 µM | 10 days | 30% inhibition | [1] | ||
| < 0.1 µM | 10 days | No significant effect | [1] | ||
| Apoptosis Induction | 10 µM | 4 days | 28.5% apoptosis | [1] | |
| 1 µM | 4 days | 21.6% apoptosis | [1] | ||
| 0.1 µM | 4 days | 16% apoptosis | [1] | ||
| 0.01 µM | 4 days | 12% apoptosis | [1] | ||
| 10 µM | 6 days | 58% apoptosis | [1] | ||
| 1 µM | 6 days | 51% apoptosis | [1] | ||
| 0.1 µM | 6 days | 36% apoptosis | [1] | ||
| 0.01 µM | 6 days | 21% apoptosis | [1] | ||
| ZR 75.1 | Proliferation Inhibition | 10 µM | 10 days | 74% inhibition | [1] |
| 1 µM | 10 days | 63% inhibition | [1] | ||
| 0.1 µM | 10 days | 42% inhibition | [1] | ||
| Apoptosis Induction | 10 µM | 6 days | 80% apoptosis | [1] | |
| 1 µM | 6 days | 65% apoptosis | [1] | ||
| 0.1 µM | 6 days | 43% apoptosis | [1] | ||
| 0.01 µM | 6 days | 29% apoptosis | [1] |
Table 2: Receptor Selectivity of this compound
| Receptor | IC50 | Reference |
| RARα | 60 nM | [1] |
| RARβ | 2.4 µM | [1] |
| RARγ | 3.3 µM | [1] |
| PPARγ | EC50 = 810 nM | [4] |
Experimental Protocols
Cell Proliferation Assay
This protocol outlines a general method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, ZR 75.1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations can range from 1 nM to 10 µM.[1] Remove the overnight medium from the cells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period, typically ranging from 2 to 10 days.[1][2]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for 4 to 6 days, harvest the cells (both adherent and floating) and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for assessing changes in protein expression in response to this compound treatment.
Materials:
-
Cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-RARα, anti-bcl-2, anti-TGF-β1, anti-AQP3).[2][5][6][7]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathway of this compound in cancer cells.
General Experimental Workflow for In Vitro Studies
Caption: General workflow for studying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
- 4. This compound ≥98% (HPLC) | 144092-31-9 [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of all-trans retinoic acid in the regulation of apelin expression in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Ro 41-5253
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-5253 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. By binding to RARα, this compound blocks the transcriptional activation typically induced by retinoic acid, without affecting the formation of RAR/RXR heterodimers or their binding to DNA.[1][2][3] This selective antagonism makes this compound a valuable tool for investigating the physiological and pathological roles of RARα signaling in various biological processes, including cancer and development. Furthermore, studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as an anti-tumor agent.[1][3]
These application notes provide detailed protocols and essential data for the effective in vivo use of this compound in preclinical research settings.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (RARα) | 60 nM | - | [2] |
| IC50 (RARβ) | 2.4 µM | - | [2] |
| IC50 (RARγ) | 3.3 µM | - | [2] |
In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Treatment Protocol | Dosage | Outcome | Reference |
| Athymic Balb/c mice with MCF-7 xenografts | Oral gavage, once a week for 4 weeks | 10, 30, 100 mg/kg | Significant reduction in tumor volume with no observed toxic side effects. | [2] |
Pharmacokinetic Parameters
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model using the MCF-7 human breast cancer cell line.
Materials:
-
This compound
-
Vehicle for in vivo administration (see preparation below)
-
MCF-7 human breast cancer cell line
-
Female athymic nude mice (e.g., Balb/c nude), 6-8 weeks old
-
Matrigel® (or similar basement membrane matrix)
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Syringes (1 mL) and needles (26-27 gauge)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Vehicle Preparation:
A commonly used vehicle for the oral administration of this compound is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare, first dissolve this compound in DMSO. Then, add PEG300 and Tween-80, and mix thoroughly. Finally, add the saline and vortex until a clear solution is obtained. Prepare fresh on the day of use.
Procedure:
-
Estrogen Supplementation: One week prior to cell inoculation, implant a 17β-estradiol pellet subcutaneously in the dorsal region of each mouse. This is essential for the growth of estrogen-dependent MCF-7 cells.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of inoculation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Inoculation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound orally via gavage at the desired doses (e.g., 10, 30, 100 mg/kg). A typical dosing schedule is once a week.
-
Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study can be terminated when tumors in the control group reach a predetermined size, or as per institutional guidelines.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Analyze the data to determine the effect of this compound on tumor growth.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe and effective administration of substances via oral gavage in mice.
Materials:
-
Substance to be administered (e.g., this compound in vehicle)
-
Appropriately sized oral gavage needle (20-22 gauge for adult mice) with a ball tip
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Passage into the Esophagus: The mouse will naturally swallow as the needle reaches the pharynx. Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration of Substance: Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the substance from the syringe.
-
Withdrawal of Needle: After administration, gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the nose or mouth.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily by antagonizing the Retinoic Acid Receptor Alpha (RARα). In the absence of an agonist like retinoic acid, the RARα/RXRα heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and recruits a complex of co-repressor proteins, which leads to the transcriptional repression of target genes. When this compound binds to RARα, it stabilizes this co-repressor complex, thereby maintaining the repression of gene transcription.
It is also important to note that this compound has been reported to have off-target effects, most notably as a partial agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Researchers should consider this dual activity when interpreting experimental results.
Diagrams:
Caption: Mechanism of RARα antagonism by this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for Ro 41-5253 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ro 41-5253, a selective retinoic acid receptor alpha (RARα) antagonist, in various mouse models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in different mouse models.
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| MCF-7 Breast Cancer Xenograft | 10, 30, and 100 mg/kg | Oral Gavage | Once a week | 4 weeks | [1] |
| Primary Myelofibrosis (SMRTmRID mice) | 100 mg/kg | Not specified, likely oral | Daily | 30 days | [2] |
Note: Higher doses of up to 600 mg/kg have been tested in the MCF-7 xenograft model without toxic side effects noted at 10, 30, and 100 mg/kg.[1]
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol provides a general guideline for preparing this compound for oral administration in mice. It is recommended to prepare the formulation fresh on the day of dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes and syringes
Protocol:
-
Vehicle Preparation: Prepare a stock solution of 20% (w/v) HP-β-CD in sterile water or saline.
-
Drug Solubilization:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of DMSO. A final concentration of 5% DMSO in the total volume is a good starting point.[3]
-
For example, for a final dosing solution of 1 ml, use 50 µl of DMSO.
-
-
Formulation:
-
While vortexing, slowly add the HP-β-CD solution to the dissolved this compound.
-
Continue to vortex until the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Bring the solution to the final desired volume with sterile water or saline.
-
-
Administration: Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle. The volume administered will depend on the mouse's weight and the desired final dose.
MCF-7 Breast Cancer Xenograft Model
This protocol details the establishment of an MCF-7 xenograft model and subsequent treatment with this compound.
Materials:
-
Female athymic nude mice (e.g., Balb/c nude), 6-8 weeks old
-
MCF-7 human breast cancer cells
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Protocol:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and subcutaneously implant a 17β-estradiol pellet in the dorsal flank.[4] This is crucial as MCF-7 tumors are estrogen-dependent for growth. Alternatively, injectable estradiol valerate can be administered.[5]
-
Cell Preparation:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Trypsinize the cells, wash with sterile PBS, and resuspend in serum-free medium or PBS.
-
Perform a cell count and check for viability.
-
On the day of injection, mix the MCF-7 cells with an equal volume of Matrigel on ice to a final concentration of 5 x 107 cells/ml.[6][7]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µl of the cell/Matrigel suspension (containing 5 x 106 cells) subcutaneously into the mammary fat pad.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment with this compound:
-
Prepare this compound for oral gavage as described in Protocol 2.1.
-
Administer the appropriate dose (e.g., 10, 30, or 100 mg/kg) to the treatment group once a week for 4 weeks.[1]
-
Administer the vehicle solution to the control group.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Primary Myelofibrosis Model (SMRTmRID mice)
This protocol describes the treatment of a genetic mouse model of primary myelofibrosis with this compound. The SMRTmRID mouse model spontaneously develops myelofibrosis, eliminating the need for disease induction.[2]
Materials:
-
SMRTmRID mice
-
This compound
-
Appropriate vehicle for administration (see Protocol 2.1)
-
Equipment for monitoring disease progression (e.g., blood collection for CBC, bone marrow and spleen histology)
Protocol:
-
Animal Model: Utilize SMRTmRID mice that have developed the myelofibrotic phenotype. The age at which the phenotype is sufficiently developed for a treatment study should be determined based on colony characterization.
-
Treatment Initiation:
-
Randomize the SMRTmRID mice into treatment and control groups.
-
Prepare this compound for administration as described in Protocol 2.1.
-
-
Drug Administration:
-
Administer this compound at a dose of 100 mg/kg daily for 30 days.[2]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the health of the mice throughout the study.
-
At the end of the 30-day treatment period, euthanize the mice.
-
Collect blood, bone marrow, and spleen for analysis. Key parameters to assess include:
-
Complete blood counts (CBC)
-
Spleen size and weight
-
Bone marrow fibrosis (e.g., via reticulin staining)
-
Histological analysis of hematopoietic organs.
-
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: RARα Antagonism
This compound is a selective antagonist of the Retinoic Acid Receptor Alpha (RARα). In the canonical pathway, retinoic acid (RA) binds to the RARα/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, which in turn initiates the transcription of target genes involved in cell differentiation and apoptosis. This compound competitively binds to the ligand-binding pocket of RARα, preventing the binding of RA and the subsequent conformational changes necessary for coactivator recruitment. This maintains the corepressor complex on the DNA, leading to the repression of RA-target gene transcription. This inhibition of RARα signaling can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[8]
Caption: Mechanism of this compound as a RARα antagonist.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. WO2017201200A1 - Therapeutic compositions containing rar-alpha antagonists - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ibbj.org [ibbj.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 41-5253
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Ro 41-5253, a selective retinoic acid receptor alpha (RARα) antagonist.
Product Information and Properties
This compound is a potent and selective antagonist of the retinoic acid receptor-α (RARα)[1]. It binds to RARα without initiating transcriptional activation and does not interfere with RAR/RXR heterodimerization or their binding to DNA[2][3][4]. This compound is a valuable tool for studying the physiological and pathological processes mediated by RARα signaling. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as an anti-tumor agent[2][3][4].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citations |
| CAS Number | 144092-31-9 | [2][5] |
| Molecular Weight | 484.65 g/mol | [5] |
| Appearance | White to beige solid powder | [1] |
| Purity | ≥98% (HPLC/TLC) | [1] |
| Solubility | DMSO: up to 50 mg/mL (103.17 mM) Ethanol: up to 15 mg/mL (30.95 mM) with warming | [1][6][7] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C Long-term (months to years): -20°C | [5] |
| Storage (Stock Solution) | -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles and protect from light. | [2][8] |
Signaling Pathway of this compound
This compound acts as a competitive antagonist at the RARα receptor. In the canonical retinoic acid signaling pathway, all-trans retinoic acid (atRA) binds to the RAR/RXR heterodimer, leading to the recruitment of coactivators and subsequent transcription of target genes. This compound occupies the ligand-binding pocket of RARα, preventing the binding of atRA and the subsequent conformational changes required for coactivator recruitment, thereby inhibiting gene transcription.
Caption: Mechanism of this compound as a RARα antagonist.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (CAS: 144092-31-9)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Protocol:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.85 mg of this compound (Molecular Weight = 484.65 g/mol ).
-
-
Solubilization:
-
Add the appropriate volume of DMSO to the tube containing the weighed powder. For 4.85 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is difficult, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied[1][2][6].
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials[2].
-
Store the aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
-
Calculation Example:
To calculate the mass (m) required to make a solution of a specific volume (V) and concentration (C): m (g) = C (mol/L) * V (L) * MW ( g/mol )
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: m = 0.010 mol/L * 0.001 L * 484.65 g/mol = 0.00485 g = 4.85 mg
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Application Guidelines
When using the this compound stock solution in cell culture experiments, it is crucial to ensure that the final concentration of the solvent (DMSO) is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.1% (v/v)[8].
Example Dilution for Cell Culture:
To treat cells with a final concentration of 1 µM this compound from a 10 mM stock solution:
-
Perform a serial dilution. A 1:1000 dilution is required (10 mM / 1 µM = 10,000; this is too high for a single step).
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step 2 (Final Dilution): Add the intermediate solution to your cell culture plate at a 1:100 ratio. (e.g., add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well).
This two-step dilution ensures accuracy and minimizes the final DMSO concentration. The final DMSO concentration in this example would be 0.01%.
References
- 1. Enzo Life Sciences this compound, (5mg), CAS Number: 144092-31-9, Quantity: | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
- 5. medkoo.com [medkoo.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Enzo Life Sciences this compound (25mg). CAS: 144092-31-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Application Notes and Protocols for Ro 41-5253 Treatment of MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-5253 is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor Alpha (RARα).[1] In the context of oncology research, particularly for estrogen receptor-positive (ER+) breast cancer, this compound has demonstrated significant anti-tumor activity. It effectively inhibits cell proliferation and induces apoptosis in MCF-7 human breast cancer cells.[1] Notably, its mechanism of action is distinct from traditional retinoid agonists, offering a potential therapeutic avenue with a different side-effect profile.[1]
These application notes provide a comprehensive overview of the effects of this compound on MCF-7 cells, including quantitative data on its anti-proliferative and pro-apoptotic activities. Detailed protocols for key in vitro experiments are provided to facilitate the replication and further investigation of its therapeutic potential.
Mechanism of Action
This compound exerts its effects on MCF-7 cells through a dual mechanism involving both RARα antagonism and off-target peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonism.
RARα Antagonism: As a selective RARα antagonist, this compound binds to the RARα nuclear receptor without initiating transcriptional activation.[1] This blockage of RARα signaling in MCF-7 cells leads to a cascade of events culminating in apoptosis. This apoptotic pathway is independent of p53 and is characterized by the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, an increase in Transforming Growth Factor-beta 1 (TGF-β1) protein has been observed, which is known to play a role in inducing apoptosis in breast cancer cells.[1] The anti-proliferative effects are also thought to be mediated by the inhibition of the AP-1 (Activator Protein-1) transcription factor.
PPAR-γ Agonism: In addition to its primary role as an RARα antagonist, this compound has been identified as a partial agonist of PPAR-γ. This interaction appears to be independent of the RARα pathway and may contribute to the overall anti-proliferative effects observed in MCF-7 cells.
Data Presentation
Table 1: Anti-proliferative Effects of this compound on MCF-7 Cells
| Concentration | Incubation Time | % Growth Inhibition | Citation |
| 10 µM (10⁻⁵ M) | 10 days | 81% | [2] |
| 1 µM | 10 days | 30% | [2] |
| < 0.1 µM | 10 days | No significant effect | [2] |
| 10 µM (10⁻⁵ M) | 4 days | 42% |
Table 2: Pro-apoptotic Effects of this compound on MCF-7 Cells
| Concentration | Incubation Time | % Apoptotic Cells | Citation |
| 10 µM | 4 days | 28.5% | [2] |
| 1 µM | 4 days | 21.6% | [2] |
| 0.1 µM | 4 days | 16.0% | [2] |
| 0.01 µM | 4 days | 12.0% | [2] |
| 10 µM | 6 days | 58.0% | [2] |
| 1 µM | 6 days | 51.0% | [2] |
| 0.1 µM | 6 days | 36.0% | [2] |
| 0.01 µM | 6 days | 21.0% | [2] |
Visualizations
Caption: Experimental Workflow for this compound Treatment.
Caption: Signaling Pathway of this compound in MCF-7 Cells.
Experimental Protocols
Protocol 1: MCF-7 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
Protocol 2: this compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Cell Seeding: Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for MTT assay, 6-well for apoptosis and Western blot) at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4 to 10 days), depending on the specific assay.
Protocol 3: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed 5 x 10³ MCF-7 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 5: Western Blot for Bcl-2
-
Protein Extraction: Following treatment with this compound, wash the MCF-7 cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities to determine the relative expression of Bcl-2.
References
Application Notes and Protocols for Apoptosis Assays with Ro 41-5253
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ro 41-5253, a selective Retinoic Acid Receptor Alpha (RARα) antagonist, to induce and quantify apoptosis in cancer cell lines. This document includes summaries of quantitative data, detailed experimental methodologies, and diagrams of the associated signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of Retinoic Acid Receptor Alpha (RARα).[1][2] Unlike RARα agonists, this compound binds to RARα without initiating transcriptional activation.[1] This antagonistic action has been demonstrated to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, particularly in estrogen-receptor-positive breast cancer cells.[1][3] The induced apoptosis is notably independent of p53 and is associated with the downregulation of the anti-apoptotic protein Bcl-2.[1][3]
Mechanism of Action
This compound exerts its pro-apoptotic effects by selectively blocking the RARα signaling pathway. This antagonism is thought to inhibit AP1 activity and lead to a decrease in Bcl-2 expression, ultimately tipping the cellular balance towards apoptosis.[1][3] An increase in TGF-β1 protein has also been observed in correlation with this compound-induced apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on receptor binding, cell proliferation, and apoptosis induction.
Table 1: IC50 Values of this compound for Retinoic Acid Receptors
| Receptor | IC50 Value |
| RARα | 60 nM |
| RARβ | 2.4 µM |
| RARγ | 3.3 µM |
| Data sourced from MedchemExpress.[1] |
Table 2: Apoptosis Induction in Breast Cancer Cell Lines by this compound
| Cell Line | Concentration | Day 4 (% Apoptotic Cells) | Day 6 (% Apoptotic Cells) |
| MCF-7 | 0.01 µM | 12% | 21% |
| 0.1 µM | 16% | 36% | |
| 1 µM | 21.6% | 51% | |
| 10 µM | 28.5% | 58% | |
| ZR-75.1 | 0.01 µM | Not Reported | 29% |
| 0.1 µM | Not Reported | 43% | |
| 1 µM | Not Reported | 65% | |
| 10 µM | Not Reported | 80% | |
| Data represents the percentage of cells in the apoptotic/hypodiploid DNA peak.[1] |
Experimental Protocols
This section provides detailed protocols for assessing apoptosis induced by this compound.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) and appropriate vehicle controls for the desired duration (e.g., 4 to 6 days).
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution or trypsin, being careful not to damage the cell membrane. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[4][5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4][5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[4][5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4][5] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
This compound
-
PBS
-
Cold 70% Ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment: Follow step 1 as described in Protocol 1.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The sub-G1 peak, located to the left of the G1 peak on the DNA content histogram, represents the apoptotic cell population.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a late-stage marker of apoptosis.
Materials:
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Microscope slides or flow cytometry tubes
Procedure:
-
Sample Preparation and Treatment: Grow and treat cells as described in Protocol 1.
-
Fixation: Harvest cells and wash with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[6]
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[6]
-
Controls: Prepare a positive control by treating a sample with DNase I to induce DNA breaks. Prepare a negative control by omitting the TdT enzyme from the reaction mix.[6]
-
TUNEL Reaction: Wash the cells and resuspend in the TUNEL reaction mixture as per the manufacturer's instructions. This typically involves incubating with TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[6][7]
-
Analysis: Wash the cells and analyze by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Troubleshooting
-
High background in Annexin V staining: Ensure cells are handled gently during harvesting to avoid mechanical damage to the cell membrane. Analyze cells promptly after staining.
-
No sub-G1 peak in cell cycle analysis: The treatment time or concentration of this compound may be insufficient to induce significant apoptosis. Extend the incubation period or increase the concentration. Ensure proper fixation and permeabilization.
-
Weak signal in TUNEL assay: Optimize the permeabilization step, as insufficient permeabilization can prevent the TdT enzyme from accessing the nucleus.[6] Ensure the reaction is carried out at the optimal temperature and for the recommended duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. clyte.tech [clyte.tech]
- 7. antbioinc.com [antbioinc.com]
Application Notes and Protocols for Cell Proliferation Assays Using Ro 41-5253
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-5253 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα). It functions by binding to RARα without initiating transcriptional activation or altering the formation of RAR/RXR heterodimers and their subsequent binding to DNA.[1][2] This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in estrogen-receptor-positive breast cancer cells.[1][2] These properties make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[2]
This document provides detailed application notes and protocols for utilizing this compound in cell proliferation assays.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the antagonism of RARα. The inhibition of RARα signaling can lead to a cascade of downstream events, including the modulation of gene expression related to cell cycle control and apoptosis.[2] The anti-proliferative activity of this compound is thought to be mediated, at least in part, by its anti-AP1 activity.[2] The induced apoptosis pathway appears to be independent of p53 and is associated with the downregulation of Bcl-2 and an increase in TGF-β1 protein.[2] It is also important to note that this compound may have "off-target" effects, such as activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
| Cell Line | Receptor Status | Concentration | Effect on Proliferation | Effect on Apoptosis | Citation |
| MCF-7 | Estrogen Receptor-Positive | 10 µM | 81% inhibition of cell growth | 28.5% induction after 4 days; 58% after 6 days | [1] |
| 1 µM | 30% inhibition of cell growth | 21.6% induction after 4 days; 51% after 6 days | [1] | ||
| 0.1 µM | No significant inhibition | 16% induction after 4 days; 36% after 6 days | [1] | ||
| 0.01 µM | Not specified | 12% induction after 4 days; 21% after 6 days | [1] | ||
| ZR 75.1 | Estrogen Receptor-Positive | 10 µM | 74% inhibition of cell growth | 80% induction after 6 days | [1] |
| 1 µM | 63% inhibition of cell growth | 65% induction after 6 days | [1] | ||
| 0.1 µM | 42% inhibition of cell growth | 43% induction after 6 days | [1] | ||
| 0.01 µM | Not specified | 29% induction after 6 days | [1] | ||
| MDA-MB-231 | Estrogen Receptor-Negative | Not specified | Poorly responsive | Poorly responsive | [2] |
Table 2: Receptor Selectivity of this compound
| Receptor | IC50 | Citation |
| RARα | 60 nM | [1] |
| RARβ | 2.4 µM | [1] |
| RARγ | 3.3 µM | [1] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., MCF-7, ZR 75.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay) or Lysis Buffer (for CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to test is 0.01 µM to 10 µM.[1]
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 2, 4, or 6 days).[2]
-
-
Assay for Cell Viability:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Signaling Pathway of this compound in Cancer Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017201200A1 - Therapeutic compositions containing rar-alpha antagonists - Google Patents [patents.google.com]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of Ro 41-5253 in Combination with HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of the selective retinoic acid receptor alpha (RARα) antagonist, Ro 41-5253, in combination with histone deacetylase (HDAC) inhibitors. The combination of agents targeting distinct cellular pathways is a promising strategy in cancer therapy to enhance efficacy and overcome drug resistance. Preclinical evidence suggests that the concurrent administration of this compound and HDAC inhibitors, such as Trichostatin A (TSA) and Sodium Phenylbutyrate (PB), can lead to a synergistic inhibition of cancer cell proliferation and induction of apoptosis.[1][2]
This compound is a selective antagonist of RARα, which can inhibit cancer cell proliferation and induce apoptosis.[3][4][5][6] HDAC inhibitors represent a class of epigenetic drugs that alter gene expression by preventing the deacetylation of histones, leading to chromatin relaxation and the transcription of tumor suppressor genes.[7] This combination therapy has shown promise in breast cancer cell lines, including both hormone-dependent and -independent subtypes.[1][2]
These notes provide a framework for researchers to explore this promising anti-cancer strategy, offering detailed protocols for key in vitro assays and summarizing relevant quantitative data.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound and HDAC inhibitors, both as single agents and in combination, on various cancer cell lines.
Table 1: Anti-proliferative Effects of this compound and HDAC Inhibitors on Breast Cancer Cell Lines [1]
| Cell Line | Treatment (Concentration) | Duration (days) | Growth Inhibition (%) |
| MCF-7 | This compound (10⁻⁵ M) | 4 | 42 |
| PB (1 mM) | 4 | 39 | |
| This compound (10⁻⁵ M) + PB (1 mM) | 4 | 60 | |
| TSA (10⁻⁸ M) | 4 | 41 | |
| MDA-MB-231 | This compound (10⁻⁵ M) + TSA (10⁻⁸ M) | 5 | 47 |
| ATRA (10⁻⁵ M) + PB (1 mM) | 5 | 42 |
ATRA (all-trans retinoic acid) is included for comparison as another retinoid.
Table 2: Apoptotic Effects of this compound on Breast Cancer Cell Lines [6]
| Cell Line | Treatment (Concentration) | Duration (days) | Apoptotic Cells (%) |
| MCF-7 | This compound (10 µM) | 4 | 28.5 |
| This compound (1 µM) | 4 | 21.6 | |
| This compound (0.1 µM) | 4 | 16 | |
| This compound (0.01 µM) | 4 | 12 | |
| This compound (10 µM) | 6 | 58 | |
| This compound (1 µM) | 6 | 51 | |
| This compound (0.1 µM) | 6 | 36 | |
| This compound (0.01 µM) | 6 | 21 | |
| ZR-75-1 | This compound (10 µM) | 6 | 80 |
| This compound (1 µM) | 6 | 65 | |
| This compound (0.1 µM) | 6 | 43 | |
| This compound (0.01 µM) | 6 | 29 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by the combination therapy and a general experimental workflow for studying their synergistic effects.
Caption: Proposed signaling pathways of this compound and HDAC inhibitors leading to synergistic anti-tumor effects.
Caption: General experimental workflow for evaluating the synergy of this compound and HDAC inhibitors.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a new culture flask at an appropriate density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
Drug Preparation and Treatment
Objective: To prepare stock solutions of this compound and HDAC inhibitors and treat cells at desired concentrations.
Materials:
-
This compound powder
-
HDAC inhibitor powder (e.g., Trichostatin A, Sodium Phenylbutyrate)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare stock solutions of HDAC inhibitors in an appropriate solvent (e.g., TSA in DMSO, PB in water).
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in complete growth medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).
-
For combination treatments, prepare a solution containing both drugs at the desired final concentrations.
-
Remove the existing medium from the cultured cells and add the drug-containing medium.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) as the highest drug concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound and HDAC inhibitors on cell viability and proliferation.
Materials:
-
96-well plates
-
Treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, HDAC inhibitor, or their combination for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them as described above.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Treated cells
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates as described previously.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of the RARα antagonist this compound with HDAC inhibitors presents a compelling area for further investigation in oncology drug development. The provided protocols offer a standardized approach to characterizing the synergistic anti-tumor effects of this combination therapy in vitro. The data suggests that this combination may be effective in both hormone-responsive and -resistant cancers, potentially through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest.[1][2] Further studies are warranted to elucidate the precise molecular mechanisms underlying this synergy and to evaluate its efficacy in in vivo models.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Histone deacetylase inhibitors enhance retinoid response in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ro 41-5253 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ro 41-5253 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] It binds to RARα without initiating transcriptional activation, thereby inhibiting the downstream effects of retinoic acid (RA) signaling.[1][2] This antagonistic activity makes this compound a valuable tool for studying the physiological roles of RARα and a potential therapeutic agent, particularly in oncology. These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action
This compound exerts its effects by competitively binding to the ligand-binding pocket of RARα. Unlike agonists, this binding does not induce the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription.[2] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor volume in preclinical models.[1][3] The anti-proliferative effects may be mediated through the inhibition of AP-1 activity, a key transcription factor involved in cell growth.[2]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: Receptor Binding Affinity and Selectivity
| Target | IC50 | Reference |
| RARα | 60 nM | [1] |
| RARβ | 2.4 µM | [1] |
| RARγ | 3.3 µM | [1] |
Table 2: In Vitro Efficacy in Human Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Incubation Time | Reference |
| MCF-7 (Breast) | Proliferation | 10 µM | 81% inhibition | 10 days | [1] |
| Proliferation | 1 µM | 30% inhibition | 10 days | [1] | |
| ZR 75.1 (Breast) | Proliferation | 10 µM | 74% inhibition | 10 days | [1] |
| Proliferation | 1 µM | 63% inhibition | 10 days | [1] | |
| Apoptosis | 10 µM | 80% of cells apoptotic | 6 days | [1] | |
| Apoptosis | 1 µM | 65% of cells apoptotic | 6 days | [1] | |
| Apoptosis | 0.1 µM | 43% of cells apoptotic | 6 days | [1] | |
| Apoptosis | 0.01 µM | 29% of cells apoptotic | 6 days | [1] | |
| HT29 (Colon) | Growth Inhibition | - | GI50 determined | - | [4] |
| Caco-2 (Colon) | Growth Inhibition | - | GI50 determined | - | [4] |
| HuMi-TTu2 | Growth Inhibition | - | GI50 determined | - | [4] |
| BALB/c 3T3 | Cell Transformation | 10 µM | Almost complete inhibition of clonogenicity | - | [4] |
| Soft Agar Growth | 0.1 µM | ~50% reduction in colonies | - | [4] |
Table 3: In Vivo Efficacy in a Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing | Duration | Effect | Reference |
| Female athymic Balb/c mice | MCF-7 | Oral gavage | 10, 30, and 100 mg/kg | Once a week for 4 weeks | Reduction in tumor volume | [1][3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, ZR 75.1)
-
Complete growth medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 1 nM to 10 µM.[1] Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired duration (e.g., 10 days), replacing the medium with fresh compound every 2-3 days.[1]
-
At the end of the incubation period, add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
After incubation with the reagent, solubilize the formazan crystals (if using MTT).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis by this compound through the detection of a sub-G1 (hypodiploid) DNA peak.
Materials:
-
Cancer cell lines (e.g., MCF-7, ZR 75.1)
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for different time points (e.g., 2, 4, 6 days).[2]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells again with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of apoptotic cells is determined by quantifying the sub-G1 peak in the DNA histogram.
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on anchorage-independent growth, a hallmark of cancer.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Agar (low melting point)
-
This compound
-
6-well plates
Protocol:
-
Prepare a base layer of 0.6% agar in complete growth medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer by mixing cells (e.g., 8,000 cells/well) with 0.3% agar in complete growth medium containing various concentrations of this compound.
-
Carefully layer the cell suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Add a small amount of medium containing the respective this compound concentration to the top of the agar every few days to prevent drying.
-
Stain the colonies with crystal violet.
-
Count the number of colonies and compare the treated groups to the vehicle control. A significant reduction in colony number indicates efficacy.[4]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic Balb/c)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally by gavage at the desired doses (e.g., 10, 30, 100 mg/kg) and schedule (e.g., once a week).[1][3] The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., 4 weeks), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves between the treated and control groups to determine efficacy.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound efficacy.
Caption: Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Ro 41-5253 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 41-5253 is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor alpha (RARα).[1][2] It binds to RARα without initiating transcriptional activation, thereby inhibiting the effects of retinoic acid (RA) and other RARα agonists.[2][3] This property makes this compound a valuable tool for elucidating the specific roles of RARα-mediated signaling in various biological processes, including cell proliferation, differentiation, apoptosis, and gene expression.[2][3] These notes provide an overview of its applications in gene expression studies, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound selectively binds to RARα, preventing the conformational changes required for the recruitment of co-activators and subsequent transcriptional activation of target genes. It does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or their binding to Retinoic Acid Response Elements (RAREs) on DNA.[1][2] Its primary mechanism involves antagonizing RARα-mediated gene transcription.
However, it is crucial to note that this compound can exhibit "off-target" effects. Studies have shown that it can act as a partial agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which may lead to the activation of PPARγ target genes.[4][5][6] This pleiotropic activity should be considered when interpreting experimental results. Additionally, this compound has been implicated in modulating other signaling pathways, including inhibiting AP-1 activity and augmenting the Nrf2-driven antioxidant response.[2][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: Receptor Selectivity (IC50 Values)
| Receptor | IC50 Value | Reference |
| RARα | 60 nM | [1] |
| RARβ | 2.4 µM | [1] |
| RARγ | 3.3 µM | [1] |
Table 2: Effects on Cell Proliferation and Apoptosis
| Cell Line | Concentration | Effect | Duration | Reference |
| MCF-7 (Breast Cancer) | 1 µM | 30% growth inhibition | 10 days | [1] |
| 10 µM | 81% growth inhibition | 10 days | [1] | |
| 1 µM | 51% apoptosis | 6 days | [1] | |
| 10 µM | 58% apoptosis | 6 days | [1] | |
| ZR 75.1 (Breast Cancer) | 0.1 µM | 42% growth inhibition | 10 days | [1] |
| 1 µM | 63% growth inhibition | 10 days | [1] | |
| 10 µM | 74% growth inhibition | 10 days | [1] | |
| 1 µM | 65% apoptosis | 6 days | [1] | |
| 10 µM | 80% apoptosis | 6 days | [1] |
Table 3: Modulation of Gene Expression
| Study Context | Gene(s) / Pathway | Effect of this compound | Model System | Reference |
| Molluscan Shell Development | engrailed, lsmp1, tyr1 | Down-regulation | C. gigas larvae | [8] |
| Myeloid Cell Differentiation | CD38 mRNA and protein | Suppressed RA-induced expression | HL-60 cells | |
| Monocytic Cell Function | CD1d mRNA | Partially blocked RA-induced expression | THP-1 cells | [9] |
| Retinoid Metabolism | Cyp26a1 mRNA | Dose-dependently inhibited RAL-induced expression | Primary rat hepatocytes | [10] |
| Angiogenesis | FGF-2 | Abolished RA-induced production | Bovine Aortic Endothelial Cells | [11] |
| Antioxidant Response | ARE-driven luciferase | Reversed ATRA-mediated inhibition; enhanced tBHQ induction | AREc32 cells | [7] |
| Adipocyte Differentiation | aP2 mRNA (PPARγ target) | Up-regulation | 3T3-L1 adipocytes |
Experimental Protocols
The following are generalized protocols for using this compound in gene expression studies. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Retinoic Acid Regulates CD1d Gene Expression at the Transcriptional Level in Human and Rodent Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Ro 41-5253 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Ro 41-5253.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor alpha (RARα).[1][2][3] It binds to RARα, preventing the binding of its natural ligand, all-trans retinoic acid (ATRA), and subsequent transcriptional activation of target genes.[2] Unlike agonists, this compound does not induce a conformational change in RARα that recruits coactivators, thereby inhibiting the downstream signaling cascade.[4] This antagonistic action does not typically interfere with the heterodimerization of RARα with the Retinoid X Receptor (RXR) or their binding to DNA.[1][2][4]
2. What are the known off-target effects of this compound?
A significant and widely reported off-target effect of this compound is its activity as a partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5] This means that in addition to blocking RARα signaling, this compound can activate PPARγ, a key regulator of adipogenesis, glucose metabolism, and inflammation.[6] This dual activity is a critical consideration in experimental design and data interpretation, as observed effects may not be solely attributable to RARα antagonism.
3. In which solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol (with warming). For detailed solubility information, please refer to the data table below.
4. What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage conditions. Both the solid compound and stock solutions should be protected from light. For specific temperature recommendations for both short- and long-term storage, please consult the data table below.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Inconsistent or weaker than expected experimental results.
-
Possible Cause 1: Compound Degradation. this compound is known to be light-sensitive. Exposure to light, especially during long incubations, can lead to degradation and loss of activity.
-
Troubleshooting Steps:
-
Prepare stock solutions and working dilutions in a dimly lit environment.
-
Use amber-colored or foil-wrapped tubes and plates to protect solutions from light.
-
For long-term experiments, consider replenishing the compound in the culture medium at regular intervals.
-
-
-
Possible Cause 2: Instability in Aqueous Solutions. While specific data on the half-life of this compound in aqueous solutions like cell culture media is limited, many small molecules can be unstable under these conditions.
-
Troubleshooting Steps:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
Minimize the time the compound spends in aqueous solution before being added to the cells.
-
-
-
Possible Cause 3: Off-Target Effects. The agonistic activity of this compound on PPARγ can lead to unexpected biological responses that may counteract or mask the effects of RARα antagonism.
-
Troubleshooting Steps:
-
Include appropriate controls to dissect the effects of RARα antagonism from PPARγ activation. This could involve using a specific PPARγ agonist or antagonist in parallel experiments.
-
Consider using an alternative RARα antagonist with a different off-target profile if available.
-
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Incorrect Solvent or Concentration. this compound has limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Ensure you are using the recommended solvents (DMSO or ethanol).
-
For ethanol, gentle warming may be required to achieve complete dissolution.
-
When preparing working solutions in aqueous media, ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system (typically <0.5%).
-
-
Issue 3: Observing unexpected cellular phenotypes.
-
Possible Cause: PPARγ Activation. The off-target activation of PPARγ by this compound can induce unintended cellular responses, such as changes in cell differentiation, metabolism, or inflammatory signaling.
-
Troubleshooting Steps:
-
Thoroughly research the role of PPARγ in your experimental model.
-
Use a PPARγ-specific antagonist to confirm if the observed phenotype is due to the off-target effect.
-
Interpret your results with caution, acknowledging the dual activity of this compound.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | Ultrasonic agitation may be required. |
| Ethanol | Up to 25 mM | Warming is recommended. |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Short-term | Keep sealed and protected from light. |
| Solid | -20°C | Long-term | Keep sealed and protected from light. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile and low-light conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution for Cell Culture
-
Materials: this compound stock solution, sterile cell culture medium.
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. Ensure that the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle inversion.
-
Add the working solution to the cell cultures immediately after preparation.
-
Visualizations
Caption: RARα Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ro 41-5253 Concentration In Vitro
Welcome to the technical support center for Ro 41-5253. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize the concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor alpha (RARα).[1][2] It binds to RARα but does not activate transcription of target genes.[2] Instead, it can competitively inhibit the effects of RARα agonists like all-trans retinoic acid (ATRA).[3][4] It has been shown to inhibit cancer cell proliferation and induce apoptosis.[1][2]
Q2: What is the typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound in vitro is highly dependent on the cell type and the biological endpoint being measured. Based on published studies, a broad range of 1 nM to 10 µM has been used.[1] For antiproliferative and apoptotic effects in breast cancer cell lines, concentrations from 10 nM to 10 µM are often employed.[1][2] To antagonize the effects of RARα agonists, concentrations around 1 µM are commonly used.[3][4]
Q3: Does this compound have any "off-target" effects?
A3: Yes, it is important to be aware of potential off-target effects. This compound has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][6] This may lead to biological effects that are independent of its RARα antagonist activity. Researchers should consider this possibility when interpreting their results.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to create a stock solution.[7] For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to protect the stock solution from light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Cell line insensitivity: Some cell lines may be less responsive to this compound. For example, the estrogen-receptor-negative cell line MDA-MB-231 is poorly responsive compared to ER-positive lines like MCF-7 and ZR-75.1.[2] 2. Incorrect concentration range: The optimal concentration may be outside the tested range. 3. Degradation of the compound: Improper storage or handling may lead to reduced activity. | 1. Cell line characterization: Confirm the RARα expression status of your cell line. Consider using a positive control cell line known to be responsive (e.g., MCF-7, ZR-75.1). 2. Dose-response experiment: Perform a broad dose-response curve, for example, from 1 nM to 100 µM, to determine the optimal concentration for your specific cell line and assay. 3. Fresh preparation: Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions are maintained. |
| High levels of cytotoxicity observed. | 1. Concentration is too high: The concentration used may be toxic to the cells. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic. | 1. Titrate down: Perform a dose-response experiment to identify a non-toxic, effective concentration. 2. Solvent control: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect the response. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions. | 1. Standardize cell culture: Use cells within a defined passage number range and seed them at a consistent density. Ensure cells are in the exponential growth phase at the start of the experiment. 2. Standardize solution preparation: Prepare a large batch of stock solution to be used for a series of experiments. Aliquot and store properly. |
| Unexpected biological effects observed. | 1. Off-target effects: The observed effect may be due to the PPAR-γ agonist activity of this compound.[5][6] | 1. Use specific inhibitors: To confirm the involvement of RARα, consider using another RARα antagonist. To investigate the role of PPAR-γ, use a PPAR-γ antagonist in conjunction with this compound. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound for Retinoic Acid Receptors
| Receptor | IC50 |
| RARα | 60 nM |
| RARβ | 2.4 µM |
| RARγ | 3.3 µM |
Data sourced from MedchemExpress.[1]
Table 2: Summary of Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line(s) | Assay | Effective Concentration Range | Observed Effect | Reference |
| MCF-7, ZR 75.1 | Proliferation & Apoptosis | 1 nM - 10 µM | Inhibition of proliferation and induction of apoptosis in a time and dose-dependent manner. | [1] |
| BALB/c 3T3 | Cell Transformation | 0.1 - 10 µM | Dose-related reduction of transformation frequency. | [8] |
| MCF-7, Caco-2, HuMi-TTu2, HT29 | Growth in Soft Agar | 0.1 µM | ~50% reduction in the number of colonies. | [8] |
| Bovine Aortic Endothelial Cells (BAEC) | Antagonism of ATRA-induced FGF-2 release | 1 nM - 1 µM | Dose-dependent decrease and eventual abolishment of ATRA-induced FGF-2 release. | [4] |
| J3B1A mammary epithelial cells | Inhibition of RA-induced lumen formation | 100 nM - 1 µM | Abrogation of lumen-inducing activity of RA. | [7] |
| AREc32 | Reversal of ATRA-mediated ARE inhibition | 2 µM - 20 µM | Dose-dependent reversal of ATRA's inhibitory effect on ARE-driven gene expression. | [9] |
Experimental Protocols
Protocol 1: Determination of Antiproliferative and Apoptotic Effects in Breast Cancer Cell Lines
This protocol is adapted from the methodology described in Toma S, et al., Int J Cancer, 1998.[2]
-
Cell Culture: Culture MCF-7 or ZR-75.1 cells in their recommended growth medium supplemented with 10% fetal bovine serum.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well. Allow cells to attach for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells with this compound for 2, 4, and 6 days.
-
Proliferation Assay (e.g., MTT assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (e.g., Flow Cytometry with Propidium Iodide):
-
Harvest cells by trypsinization.
-
Wash cells with PBS and fix in 70% ethanol at -20°C for at least 30 minutes.
-
Wash cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Analyze the DNA content by flow cytometry to quantify the sub-G1 (apoptotic) peak.
-
Protocol 2: Antagonism of Retinoic Acid (RA)-Induced Gene Expression
This protocol is a general guideline based on principles from multiple studies.[3][4][9]
-
Cell Culture and Transfection (if necessary): Culture your cell line of interest. If you are using a reporter assay, transfect the cells with a suitable reporter plasmid (e.g., containing a Retinoic Acid Response Element - RARE) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Pre-treatment: 24 hours post-transfection (or after seeding for non-transfected cells), pre-treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for 1-2 hours.
-
Agonist Treatment: Add the RARα agonist (e.g., all-trans retinoic acid - ATRA) at a concentration known to induce a response (e.g., 100 nM) to the wells already containing this compound.
-
Incubation: Incubate for the desired period to allow for gene expression changes (e.g., 24-48 hours).
-
Analysis:
-
Reporter Assay: Lyse the cells and measure the activity of the reporter (e.g., luciferase) and the control.
-
qPCR: Extract RNA, reverse transcribe to cDNA, and perform quantitative PCR for your target gene(s).
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and probe for your protein of interest.
-
Mandatory Visualizations
Caption: Mechanism of this compound as an RARα antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
unexpected results with Ro 41-5253 treatment
Welcome to the technical support center for Ro 41-5253. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] It binds to RARα without initiating the transcriptional activation of target genes.[2] Unlike some retinoids, it does not interfere with the heterodimerization of RAR/RXR or their binding to DNA.[1][2]
Q2: I am observing effects that are inconsistent with RARα antagonism. What could be the cause?
A significant and often unexpected finding is that this compound also functions as a Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) agonist.[3][4][5][6] This off-target effect can lead to biological responses that are independent of its RARα antagonist activity.[3][6] Therefore, it is crucial to consider the potential involvement of the PPARγ signaling pathway when interpreting your results.
Q3: At what concentrations are the RARα antagonist and PPARγ agonist activities of this compound observed?
This compound is a more potent RARα antagonist than a PPARγ agonist. The IC50 for RARα antagonism is approximately 16-60 nM.[1][4][7] In contrast, its EC50 for PPARγ agonism is around 810 nM, which is about 50-fold higher.[4] This concentration-dependent dual activity is a critical factor in experimental design and data interpretation.
Q4: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to inhibit proliferation and induce apoptosis in several cancer cell lines, particularly estrogen-receptor-positive breast cancer cell lines like MCF-7 and ZR-75.1.[1][2] It has also shown effects on colon carcinoma cell lines such as Caco-2 and HT29.[8] However, its effectiveness can vary between cell lines; for instance, the estrogen-receptor-negative breast cancer cell line MDA-MB-231 is poorly responsive.[2][9]
Q5: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[4] It is typically supplied as a powder and can be dissolved in DMSO to prepare a stock solution.[4] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[1]
Troubleshooting Guide
Issue 1: Unexpected Cell Differentiation or Metabolic Changes
-
Possible Cause: You may be observing the effects of PPARγ agonism, especially if you are using higher concentrations of this compound.[3][6] PPARγ is a key regulator of adipocyte differentiation and metabolism.[3][6]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine if the observed effect is concentration-dependent and correlates with the known EC50 for PPARγ activation (~810 nM).[4]
-
Use a PPARγ Antagonist: To confirm the involvement of PPARγ, co-treat your cells with a specific PPARγ antagonist and observe if the unexpected phenotype is reversed.
-
Alternative RARα Antagonist: Consider using a different RARα antagonist that does not have reported PPARγ agonist activity for comparative experiments.
-
Issue 2: Lack of Expected Anti-proliferative or Pro-apoptotic Effects
-
Possible Cause 1: Cell Line Resistance: As mentioned, some cell lines, such as MDA-MB-231, are less responsive to this compound.[2][9]
-
Troubleshooting Steps:
-
Confirm RARα Expression: Verify the expression level of RARα in your cell line of interest. Low or absent expression could explain the lack of response.
-
Test in a Sensitive Cell Line: As a positive control, test the effect of your this compound batch on a known sensitive cell line like MCF-7 or ZR-75.1.[1][2]
-
-
Possible Cause 2: Suboptimal Treatment Conditions: The duration of treatment and the concentration of this compound are critical.
-
Troubleshooting Steps:
-
Time-Course Experiment: The apoptotic effects of this compound can be time-dependent, with significant effects observed after 4 to 6 days of treatment.[2] Conduct a time-course experiment to identify the optimal treatment duration.
-
Concentration Gradient: Test a range of concentrations, typically from 0.01 µM to 10 µM, to determine the optimal effective dose for your specific cell line and assay.[1][8]
-
Issue 3: Inconsistent Results in Retinoid Signaling Studies
-
Possible Cause: The dual activity of this compound can lead to complex outcomes in studies focused solely on retinoid signaling.
-
Troubleshooting Steps:
-
Dissecting the Pathways: Use specific agonists and antagonists for both RARα and PPARγ to delineate the contribution of each pathway to the observed effects. For example, you can test if the effects of this compound can be mimicked by a specific PPARγ agonist.[3]
-
Gene Expression Analysis: Analyze the expression of known target genes for both RARα and PPARγ to understand which signaling pathway is being predominantly affected under your experimental conditions.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 | Proliferation Inhibition | 10 µM | 10 days | 81% inhibition | [1] |
| 1 µM | 10 days | 30% inhibition | [1] | ||
| Apoptosis Induction | 10 µM | 4 days | 28.5% apoptotic cells | [1] | |
| 10 µM | 6 days | 58% apoptotic cells | [1] | ||
| ZR 75.1 | Proliferation Inhibition | 10 µM | 10 days | 74% inhibition | [1] |
| 1 µM | 10 days | 63% inhibition | [1] | ||
| Apoptosis Induction | 10 µM | 6 days | 80% apoptotic cells | [1] |
Table 2: Receptor Binding and Activity of this compound
| Receptor | Activity | IC50 / EC50 | Reference |
| RARα | Antagonist | 60 nM | [1][7] |
| RARβ | Antagonist | 2.4 µM | [1][7] |
| RARγ | Antagonist | 3.3 µM | [1][7] |
| PPARγ | Agonist | ~810 nM | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed human breast cancer cells (e.g., MCF-7, ZR 75.1) in appropriate culture plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for a specified period, typically ranging from 4 to 10 days.[1][2]
-
Assessment: Determine cell proliferation using a standard method such as MTT assay, crystal violet staining, or direct cell counting.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
Protocol 2: Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations (e.g., 2, 4, and 6 days).[2]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide) or use an Annexin V-based apoptosis detection kit.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (sub-G1 peak for propidium iodide staining or Annexin V positive cells).
-
Data Analysis: Compare the percentage of apoptotic cells in treated samples to the vehicle-treated control.
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. [PDF] A Widely Used Retinoic Acid Receptor Antagonist Induces Peroxisome Proliferator-Activated Receptor-γ Activity | Semantic Scholar [semanticscholar.org]
- 6. A widely used retinoic acid receptor antagonist induces peroxisome proliferator-activated receptor-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ro 41-5253 and Off-Target PPARγ Effects
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Ro 41-5253. It provides troubleshooting advice and frequently asked questions (FAQs) regarding its known off-target effects on Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a selective RARα antagonist, but I'm observing effects consistent with adipocyte differentiation. Is this expected?
A1: Yes, this is a known off-target effect. While this compound is a potent antagonist of Retinoic Acid Receptor Alpha (RARα), it also functions as a partial agonist for PPARγ, a master regulator of adipogenesis.[1][2][3][4] This agonistic activity on PPARγ can induce the differentiation of both mouse and human preadipocytes.[1][2][5] Therefore, if your experimental system expresses PPARγ, you may observe effects related to its activation.
Q2: How does this compound activate PPARγ? Is it an indirect effect of RARα antagonism?
A2: The activation of PPARγ by this compound is a direct effect and is independent of its RARα antagonism.[1][2] Studies have shown that this compound can compete with known PPARγ ligands, such as thiazolidinediones (TZDs), for binding to the PPARγ ligand-binding domain (LBD).[1][2] This indicates a direct interaction between this compound and PPARγ, leading to its activation.
Q3: I see an increase in the expression of PPARγ target genes (e.g., aP2) after treatment with this compound. Is this related to its off-target effects?
A3: Yes, the upregulation of PPARγ target genes, such as aP2 (also known as FABP4), is a well-documented consequence of this compound's off-target agonism on PPARγ.[1][5][6] In mature adipocytes, treatment with this compound has been shown to increase the mRNA expression of aP2.[1][6]
Q4: My Western blot results show a decrease in total PPARγ protein levels after this compound treatment. Is this a sign of inhibition?
A4: Counterintuitively, the downregulation of total PPARγ protein expression is a characteristic feature of PPARγ activation by its agonists, including this compound and TZDs.[1][2][6] This is believed to be part of an autoregulatory feedback loop.[6] Therefore, a decrease in PPARγ protein levels, in conjunction with an increase in its target gene expression, is consistent with PPARγ activation.
Q5: How potent is this compound as a PPARγ agonist compared to standard agonists like pioglitazone?
A5: this compound is a partial agonist of PPARγ. While its half-maximal effective concentration (EC50) for PPARγ activation is in a similar range to that of the full agonist pioglitazone, the maximal activation achieved with this compound is significantly lower, at less than 30% of the activation induced by pioglitazone.[6] This partial agonism means it can also competitively inhibit the binding and full activation by more potent agonists.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected adipogenesis or lipid accumulation in cells treated with this compound. | Off-target activation of PPARγ by this compound.[1][2] | 1. Confirm PPARγ expression in your cell model. 2. Use a structurally different RARα antagonist that does not have PPARγ agonist activity (e.g., BMS 195614) as a negative control.[7] 3. Co-treat with a PPARγ antagonist (e.g., T0070907) to see if the effect is reversed.[8] |
| Contradictory results when trying to block retinoic acid-induced effects with this compound. | The PPARγ agonist activity of this compound may be confounding the expected RARα antagonist effects.[6] | 1. Carefully dissect the signaling pathways. Is the observed effect mediated by RARα or PPARγ? 2. Use a reporter assay specific to PPARγ (PPRE-luciferase) to quantify the extent of off-target activation in your system.[1] |
| Downregulation of PPARγ protein levels, mistakenly interpreted as inhibition. | This is a known consequence of PPARγ activation by agonists.[1][6] | 1. Correlate the decrease in PPARγ protein with an increase in the expression of its target genes (e.g., aP2, CD36). 2. This combination of effects confirms PPARγ activation, not inhibition. |
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound.
Table 1: this compound Binding Affinity for Retinoic Acid Receptors (RARs)
| Receptor | IC50 |
| RARα | 60 nM[9][10] |
| RARβ | 2.4 µM[9][10] |
| RARγ | 3.3 µM[9][10] |
Table 2: this compound Activity on PPARγ
| Parameter | Value | Comparison |
| Agonist Type | Partial Agonist[7][8][11] | - |
| Maximal Activation | < 30% of Pioglitazone[6] | Pioglitazone is a full agonist. |
| EC50 | Similar range to Pioglitazone[6] | - |
| Typical Experimental Concentration | 500 nM[1][6] | - |
Experimental Protocols
Protocol 1: PPRE-Luciferase Reporter Assay for PPARγ Activation
This protocol is used to quantify the activation of PPARγ by this compound in a cellular context.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 24-well plate at a suitable density.
-
Co-transfect the cells with a PPARγ expression vector, a PPRE (Peroxisome Proliferator Response Element)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either vehicle (e.g., DMSO), a known PPARγ agonist (e.g., 500 nM pioglitazone) as a positive control, or varying concentrations of this compound.
-
-
Lysis and Luciferase Assay:
-
After 24 hours of treatment, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the data as fold induction over the vehicle-treated control.
-
Protocol 2: Adipocyte Differentiation Assay
This protocol assesses the ability of this compound to induce the differentiation of preadipocytes.
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes to confluence in a standard growth medium.
-
-
Induction of Differentiation:
-
Two days post-confluence, change the medium to a differentiation medium. A typical differentiation cocktail includes insulin, dexamethasone, and IBMX.
-
For testing this compound, a modified cocktail without a standard PPARγ agonist (like a TZD) can be used, supplemented with either vehicle, a positive control (e.g., 500 nM pioglitazone), or this compound (e.g., 500 nM).[1]
-
-
Maturation:
-
After 2-3 days, replace the differentiation medium with a maturation medium (e.g., medium containing only insulin) and refresh it every 2-3 days.
-
-
Assessment of Differentiation:
-
After 8-10 days, assess adipocyte differentiation by:
-
Oil Red O Staining: Stain for intracellular lipid droplets.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of adipogenic markers like aP2 and PPARγ.
-
Protein Analysis (Western Blot): Measure the protein levels of PPARγ.
-
-
Visualizations
Caption: Dual activity of this compound on RARα and PPARγ pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A widely used retinoic acid receptor antagonist induces peroxisome proliferator-activated receptor-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Widely Used Retinoic Acid Receptor Antagonist Induces Peroxisome Proliferator-Activated Receptor-γ Activity | Semantic Scholar [semanticscholar.org]
- 4. news-medical.net [news-medical.net]
- 5. PPARγ and its ligands: therapeutic implications in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin | Aging [aging-us.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Ro 41-5253 Experiments
Welcome to the technical support center for Ro 41-5253. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this selective Retinoic Acid Receptor Alpha (RARα) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound, from basic handling to interpretation of complex results.
1. Solubility and Stability
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.[1] If you observe precipitation when diluting the stock in aqueous media, gentle warming and sonication can aid dissolution. For in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil can be used with DMSO to improve solubility and stability.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
-
-
Question: How stable is this compound in solution and in cell culture medium?
-
Answer: Stock solutions of this compound in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[2] Stability in cell culture media over long-term incubations (several days) may vary. It is good practice to refresh the media with a new preparation of the compound during long-term experiments to ensure consistent concentration.
-
2. Off-Target Effects
-
Question: My results are not consistent with RARα antagonism. Are there any known off-target effects of this compound?
-
Answer: Yes, a significant and widely reported off-target effect of this compound is its activity as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.[3][4][5] This can lead to confounding results if not properly controlled for, as PPARγ activation can influence cell proliferation, differentiation, and inflammation.[6][7][8][9][10]
-
-
Question: How can I experimentally distinguish between the RARα antagonist and PPARγ agonist effects of this compound in my experiments?
-
Answer: To dissect the specific pathway responsible for your observed effects, you can employ the following control experiments:
-
Use a PPARγ-specific antagonist: Co-treatment of your cells with this compound and a specific PPARγ antagonist, such as GW9662, can help determine if the observed effects are mediated through PPARγ.[11][12] If the effects of this compound are blocked or reversed by GW9662, it suggests a PPARγ-dependent mechanism.
-
Use RARα knockdown: Employing siRNA to specifically knockdown the expression of RARα can help elucidate its role.[13][14] If the effects of this compound persist even in the absence of RARα, it points towards an off-target mechanism.
-
Use a structurally different RARα antagonist: Comparing the effects of this compound with another RARα antagonist that is not known to activate PPARγ can provide additional evidence.
-
-
3. Inconsistent or Unexpected Results
-
Question: I am observing a weaker than expected anti-proliferative effect in my cell line. What could be the reason?
-
Answer: The sensitivity of cell lines to this compound can vary. For instance, estrogen receptor-positive breast cancer cell lines like MCF-7 and ZR-75.1 have shown significant dose-dependent inhibition of proliferation, while estrogen receptor-negative lines like MDA-MB-231 are poorly responsive.[15] The expression levels of RARα and other co-factors in your specific cell line can influence its responsiveness. Additionally, the off-target activation of PPARγ could potentially have pro-proliferative effects in certain cancer types, counteracting the RARα antagonism.[6]
-
-
Question: My in vivo results with this compound are not as pronounced as my in vitro data. Why might this be?
-
Answer: Discrepancies between in vitro and in vivo efficacy can be attributed to several factors, including poor oral bioavailability, rapid metabolism, or high plasma protein binding.[13] While some studies report a lack of toxicity and tumor volume reduction at doses of 10-100 mg/kg in xenograft models, the pharmacokinetic and pharmacodynamic properties of the compound in your specific animal model should be considered.[16]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to facilitate experimental design and comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 | Proliferation | 10 µM | 81% growth inhibition | [2] |
| 1 µM | 30% growth inhibition | [2] | ||
| ZR-75.1 | Proliferation | 10 µM | 74% growth inhibition | [2] |
| 1 µM | 63% growth inhibition | [2] | ||
| 0.1 µM | 42% growth inhibition | [2] | ||
| MCF-7 | Apoptosis (Day 6) | 10 µM | 58% apoptotic cells | [2] |
| 1 µM | 51% apoptotic cells | [2] | ||
| 0.1 µM | 36% apoptotic cells | [2] | ||
| 0.01 µM | 21% apoptotic cells | [2] | ||
| ZR-75.1 | Apoptosis (Day 6) | 10 µM | 80% apoptotic cells | [2] |
| 1 µM | 65% apoptotic cells | [2] | ||
| 0.1 µM | 43% apoptotic cells | [2] | ||
| 0.01 µM | 29% apoptotic cells | [2] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | IC50 | Reference |
| RARα | 60 nM | [2] |
| RARβ | 2.4 µM | [2] |
| RARγ | 3.3 µM | [2] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model (MCF-7 cells)
| Dosage | Administration | Outcome | Reference |
| 10, 30, 100 mg/kg | Oral gavage, once a week for 4 weeks | Reduction in tumor volume with no toxic side effects | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
1. Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
2. Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Induce apoptosis in a positive control group using a known apoptosis inducer.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18][19][20][21][22]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: RARα signaling pathway antagonism by this compound.
References
- 1. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. citations [knowledge.lonza.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer actions of PPARγ ligands: Current state and future perspectives in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 8. PPARs and Tumor Microenvironment: The Emerging Roles of the Metabolic Master Regulators in Tumor Stromal–Epithelial Crosstalk and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All-trans retinoic acid impairs glucose-stimulated insulin secretion by activating the RXR/SREBP-1c/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Expression of estrogen receptor alpha, retinoic acid receptor alpha and cellular retinoic acid binding protein II genes is coordinately regulated in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. immunostep.com [immunostep.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. scispace.com [scispace.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ro 41-5253
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Ro 41-5253 to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored desiccated at -20°C for up to one year.[1][2] Some suppliers suggest that for short periods of days to weeks, storage at 0-4°C is acceptable.[3] It is also recommended to keep the compound in a dry and dark environment.[3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO and ethanol.[1][2] Solubility in DMSO has been reported at concentrations up to 100 mg/mL (with the aid of ultrasonication) and in ethanol up to 15 mg/mL (with warming).[2][4]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO or ethanol can be stored at -20°C.[5] For stock solutions stored at -80°C, they should be used within six months, and for those at -20°C, within one month.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q4: Is this compound sensitive to light?
Q5: How stable is this compound at room temperature?
This compound is considered stable enough for shipping at ambient temperatures for a few weeks.[3] However, for long-term storage, refrigerated or frozen conditions are required to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound is stored at -20°C or below, and stock solutions are stored at -20°C or -80°C for the recommended duration. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation in stock solution | Poor solubility or solution instability. | If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6] Ensure the solvent concentration is appropriate for the intended use. |
| Loss of compound activity over time | Gradual degradation of the stock solution. | Prepare fresh stock solutions more frequently. For critical experiments, consider preparing fresh solutions from solid compound each time. |
Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid (Powder) | N/A | -20°C | Up to 2 years | [1][3][5] |
| Solid (Powder) | N/A | 0-4°C | Short term (days to weeks) | [3] |
| Stock Solution | DMSO | -20°C | Up to 3 months | [5] |
| Stock Solution | Ethanol | -20°C | Up to 3 months | [5] |
| Stock Solution | N/A | -80°C | Up to 6 months | [6] |
| Stock Solution | N/A | -20°C | Up to 1 month | [6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath or gentle warming to aid dissolution.[4][6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.
-
Condition Exposure: Aliquot the stock solution into separate vials and expose them to different conditions you wish to test (e.g., varying temperatures, light exposure, pH in an aqueous buffer). Include a control sample stored under ideal conditions (-80°C, dark).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analysis: Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results from the exposed samples to the control sample to determine the extent of degradation under each condition.
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. This compound | Peak Tech Chromatography [peaktekhplc.com]
- 2. Enzo Life Sciences this compound, (5mg), CAS Number: 144092-31-9, Quantity: | Fisher Scientific [fishersci.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. 10-4504-25mg | Ro 415253 [144092-31-9] Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
Ro 41-5253 assay interference and artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 41-5253. The information is designed to help identify and resolve potential assay interference and artifacts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments using this compound.
1. Unexpected or Off-Target Effects in Cellular Assays
-
Question: My results suggest off-target effects when using this compound. What could be the cause?
-
Answer: A primary reason for unexpected effects is the dual activity of this compound. While it is a potent and selective antagonist of Retinoic Acid Receptor alpha (RARα), it also functions as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) at higher concentrations.[1] This can lead to confounding results in cell-based assays where both receptors are expressed and active.
-
Troubleshooting Steps:
-
Review Concentration: The EC50 for PPARγ activation is significantly higher than the IC50 for RARα antagonism.[1] Analyze the concentration of this compound used in your experiment. If it is in the micromolar range, PPARγ activation is a likely source of interference.
-
Cell Line Characterization: Verify the expression levels of RARα and PPARγ in your cell model. High levels of PPARγ could make your system more susceptible to off-target effects.
-
Use of Controls: Include a PPARγ-specific agonist (e.g., a thiazolidinedione like rosiglitazone) and antagonist (e.g., GW9662) as controls to dissect the observed effects.
-
Dose-Response Curve: Perform a full dose-response curve for this compound in your assay to distinguish between the high-potency RARα antagonism and lower-potency PPARγ agonism.
-
-
2. Inconsistent Results in Reporter Gene Assays
-
Question: I am observing variability in my RARα reporter gene assay results with this compound. What are the potential issues?
-
Answer: Inconsistent results in reporter assays can stem from several factors, including the off-target PPARγ activity, issues with the reporter construct, or cell health.
-
Troubleshooting Steps:
-
PPARγ Response Elements: Ensure your reporter construct is specific for RARα activity and does not contain PPARγ response elements (PPREs) that could be activated by this compound at higher concentrations.[1][2]
-
Agonist Concentration: When using this compound as an antagonist, the concentration of the RARα agonist (e.g., all-trans retinoic acid - ATRA) should be at or near its EC50 to ensure a robust and reproducible window for antagonism.
-
Cell Viability: High concentrations of this compound or the vehicle (e.g., DMSO) can impact cell viability, leading to reduced reporter activity. Perform a cytotoxicity assay in parallel with your reporter assay.
-
Transfection Efficiency: Normalize reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to account for variations in transfection efficiency.
-
-
3. Artifacts in Apoptosis and Cell Proliferation Assays
-
Question: I am seeing unexpected effects on apoptosis or cell proliferation that don't seem to be solely mediated by RARα antagonism. What could be happening?
-
Answer: this compound has been shown to induce apoptosis and inhibit proliferation in certain cancer cell lines.[3][4][5] However, these effects can be complex and may be influenced by its PPARγ agonist activity, especially in cells where PPARγ plays a role in these processes.
-
Troubleshooting Steps:
-
Mechanism of Action: The anti-proliferative and pro-apoptotic effects of this compound can be mediated through pathways independent of transcriptional activation from retinoic acid response elements, such as modulation of AP-1 activity.[3]
-
Time-Course and Dose-Dependence: The induction of apoptosis by this compound is both time- and dose-dependent.[3][4][5] Ensure your experimental window is appropriate to observe the desired effect.
-
Cell Line Specificity: The response to this compound can be highly cell-line specific, depending on the expression of RARα, PPARγ, and other co-factors. Results from one cell line may not be directly translatable to another.
-
Control for PPARγ Effects: As with other assays, use PPARγ-specific ligands to determine if the observed effects on cell viability are influenced by this off-target activity.
-
-
Quantitative Data Summary
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 60 nM | RARα | Binding Assay | [4] |
| 2.4 µM | RARβ | Binding Assay | [4] | |
| 3.3 µM | RARγ | Binding Assay | [4] | |
| EC50 | ~810 nM | PPARγ | Transcriptional Activation | [1] |
Experimental Protocols
1. RARα Antagonist Reporter Gene Assay
-
Objective: To quantify the antagonist activity of this compound on RARα-mediated transcription.
-
Methodology:
-
Cell Culture: Plate HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with an RARα expression vector, a reporter plasmid containing a retinoic acid response element (RARE) driving luciferase expression, and a control plasmid (e.g., pRL-TK expressing Renilla luciferase).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of an RARα agonist (e.g., ATRA at its EC50) and varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of this compound to determine the IC50 value.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of a cancer cell line (e.g., MCF-7).
-
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4-6 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017201200A1 - Therapeutic compositions containing rar-alpha antagonists - Google Patents [patents.google.com]
- 3. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
improving reproducibility of Ro 41-5253 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of studies involving the selective retinoic acid receptor alpha (RARα) antagonist, Ro 41-5253.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2] It binds to RARα, preventing the binding of its natural ligand, all-trans retinoic acid (ATRA), and subsequent transcriptional activation of target genes.[1] It does not significantly affect the heterodimerization of RAR with the Retinoid X Receptor (RXR).[1]
2. What are the common applications of this compound in research?
This compound is widely used in cancer research to study the role of RARα signaling in cell proliferation, differentiation, and apoptosis.[1][3][4] It has been shown to inhibit the growth of various cancer cell lines, particularly estrogen receptor-positive breast cancer cells.[1][3] It is also used to investigate developmental processes and other physiological systems where RARα signaling is implicated.
3. What is the most critical factor to consider for ensuring reproducible results with this compound?
The most critical factor is its known off-target effect as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist.[5][6] This dual activity can lead to complex and sometimes contradictory results if not properly controlled for. Researchers must be aware that at certain concentrations, this compound can activate PPARγ signaling, which can influence cellular processes independently of its RARα antagonism.
4. How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided. For in vivo studies, a common vehicle is a mixture of DMSO and corn oil.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected effects on gene expression or cell phenotype. | Off-target PPARγ activation. this compound can act as a PPARγ agonist, which may lead to effects independent of RARα antagonism.[5][6] | - Perform experiments with a known PPARγ antagonist to confirm if the observed effects are PPARγ-mediated.- Use a structurally different RARα antagonist that does not have PPARγ agonist activity as a control.- Titrate this compound to the lowest effective concentration for RARα antagonism to minimize PPARγ activation. |
| Variability in the anti-proliferative or pro-apoptotic effects between different cell lines. | Differential expression of RARα and PPARγ. The response to this compound is highly dependent on the relative levels of RARα and PPARγ in a given cell line.[1][3][4] Estrogen receptor status can also influence sensitivity.[1] | - Characterize the expression levels of RARα and PPARγ in your cell line of interest using techniques like Western blotting or qPCR.- Consult literature for previously reported sensitivities of different cell lines to this compound.- Consider using multiple cell lines with known receptor expression profiles to validate your findings. |
| Compound precipitation in culture media. | Poor solubility. this compound has limited solubility in aqueous solutions. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and consistent across all experiments.- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Visually inspect the media for any signs of precipitation after adding the compound. |
| Lack of effect in an in vivo study. | Poor bioavailability or improper vehicle formulation. | - For oral gavage, a common vehicle is 10% DMSO in 90% corn oil.[2] Ensure the compound is fully dissolved.- Consider alternative routes of administration or different vehicle formulations based on preliminary pharmacokinetic studies if possible. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Assay | Endpoint | Concentration | Result | Reference |
| MCF-7 | Positive | Proliferation | Growth Inhibition | 10 µM | 81% inhibition after 10 days | [1] |
| Apoptosis | % Apoptotic Cells | 10 µM | 58% after 6 days | [1] | ||
| ZR-75.1 | Positive | Proliferation | Growth Inhibition | 10 µM | 74% inhibition after 10 days | [1] |
| Apoptosis | % Apoptotic Cells | 10 µM | 80% after 6 days | [1] | ||
| MDA-MB-231 | Negative | Proliferation & Apoptosis | - | Not specified | Poorly responsive | [1] |
| SK-BR-3 | Negative | Proliferation | Growth Inhibition | 1 µM | Significant inhibition | [3] |
| T47D | Positive | Proliferation | Growth Inhibition | 1 µM | Significant inhibition | [3] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cell Line Xenograft | Treatment | Dosing Schedule | Outcome | Reference |
| Athymic Balb/c mice | MCF-7 | 10-100 mg/kg (oral gavage) | Once a week for 4 weeks | Reduction in tumor volume | [2] |
Experimental Protocols
1. Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent and non-toxic.
-
Incubation: Incubate the plates for the desired duration (e.g., 4-10 days).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or a crystal violet assay.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control.
2. Apoptosis Assay (General Protocol using Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 2-6 days).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
3. Western Blot for RARα and PPARγ Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against RARα, PPARγ, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A widely used retinoic acid receptor antagonist induces peroxisome proliferator-activated receptor-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ro 41-5253 and Other RAR Alpha Antagonists for Researchers
For scientists and professionals in drug development, the selection of a specific Retinoic Acid Receptor (RAR) alpha antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Ro 41-5253 with other notable RAR alpha antagonists, supported by experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways and experimental workflows.
Overview of RAR Alpha Antagonism
Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), form heterodimers with Retinoid X Receptors (RXRs).[1] This complex then binds to Retinoic Acid Response Elements (RAREs) on DNA, recruiting coactivators to initiate the transcription of target genes involved in cell growth, differentiation, and apoptosis.[1] RAR alpha (RARα) is one of three RAR subtypes (α, β, and γ).[1] RARα antagonists are compounds that bind to RARα but fail to induce the conformational changes necessary for coactivator recruitment, thereby blocking the transcriptional activity of the receptor.[2][3] This antagonism can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.[2]
Quantitative Comparison of RAR Alpha Antagonists
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized RAR antagonists. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Binding Affinity and Functional Potency of RAR Alpha Antagonists
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | RARα | Transactivation Assay | IC50 | 60 nM | [4] |
| RARβ | Transactivation Assay | IC50 | 2.4 µM | [4] | |
| RARγ | Transactivation Assay | IC50 | 3.3 µM | [4] | |
| AGN 193109 | RARα | Binding Assay | Kd | 2 nM | [5] |
| RARβ | Binding Assay | Kd | 2 nM | [5] | |
| RARγ | Binding Assay | Kd | 3 nM | [5] | |
| BMS-189532 | RARα | Binding Assay | Ki | 27 nM | [6] |
| RARβ | Binding Assay | Ki | 1020 nM | [6] | |
| RARγ | Binding Assay | Ki | 3121 nM | [6] | |
| BMS-195614 | RARα | Binding Assay | Ki | 2.5 nM | [6] |
| RARβ | Binding Assay | - | - | ||
| RARγ | - | - | - |
Note: IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response to an agonist. Kd and Ki values represent the dissociation constant and inhibition constant, respectively, with lower values indicating higher binding affinity.
Table 2: In Vitro and In Vivo Activity Profile
| Compound | In Vitro Potency | In Vivo Activity (Oral) | Key Findings | Reference |
| This compound | High | Demonstrated | Inhibits tumor volume in xenograft models.[4] | [4][7] |
| AGN 193109 | High (Pan-RAR) | Not specified for RARα-specific effects | Effective pan-RAR antagonist.[5] | [5] |
| BMS-189532 | High | Poor | Poor oral bioavailability, high plasma protein binding, and rapid metabolism.[8] | [6][8] |
| BMS-195614 | High | Poor | Similar pharmacokinetic limitations to BMS-189532.[8] | [6][8] |
Key Differences and Considerations
Selectivity: this compound exhibits a clear selectivity for RARα over RARβ and RARγ, as evidenced by the significant differences in IC50 values.[4] In contrast, AGN 193109 is a pan-RAR antagonist, binding with high affinity to all three RAR subtypes.[5] The BMS compounds, particularly BMS-189532, also show good selectivity for RARα in binding assays.[6]
In Vivo Efficacy: A critical point of differentiation is the in vivo performance. While this compound has demonstrated efficacy in reducing tumor volume in animal models, the highly potent in vitro antagonists BMS-189532 and BMS-195614 have shown poor in vivo activity when administered orally.[4][8] This discrepancy is attributed to unfavorable pharmacokinetic properties, including high plasma protein binding and rapid metabolism.[8] This highlights the importance of considering both in vitro potency and in vivo bioavailability when selecting an antagonist for preclinical studies.
Off-Target Effects: It is important to note that this compound has been reported to exhibit off-target activity as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[9] This could be a confounding factor in some experimental contexts and should be taken into consideration when interpreting results.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.
RAR Alpha Signaling Pathway and Point of Antagonist Intervention
Caption: RARα signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Screening RAR Alpha Antagonists
References
- 1. RAR Pathway [gentarget.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. retinoic acid receptor α | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ro 41-5253 and BMS-189453 for Researchers
This guide provides a comprehensive comparison of two notable retinoid receptor modulators, Ro 41-5253 and BMS-189453, for researchers, scientists, and drug development professionals. Both compounds have been instrumental in dissecting the roles of retinoic acid receptors (RARs) in various biological processes. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and visualizes their signaling pathways.
Biochemical Profile and Potency
This compound is distinguished as a selective antagonist for Retinoic Acid Receptor Alpha (RARα), exhibiting significantly lower affinity for RARβ and RARγ.[1] In contrast, BMS-189453 (also known as BMS453) presents a more complex profile, acting as an antagonist at RARα and RARγ, while functioning as an agonist at RARβ.[2] This fundamental difference in receptor subtype interaction dictates their distinct biological activities.
Table 1: Comparative Binding Affinities and Potencies (IC50/Ki in nM)
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | RARα | 60 | - | [1] |
| RARβ | 2400 | - | [1] | |
| RARγ | 3300 | - | [1] | |
| BMS-189453 | RARα | ~200 (antagonist) | - | [3] |
| RARβ | ~200 (antagonist) | - | [3] | |
| RARγ | ~200 (antagonist) | - | [3] |
Note: There is some discrepancy in the literature regarding BMS-189453's activity. While some studies refer to it as a pan-antagonist[4][5], more specific analyses characterize it as a RARα/γ antagonist and a RARβ agonist.[2]
Mechanism of Action and Signaling Pathways
The differential receptor subtype activities of this compound and BMS-189453 lead to distinct downstream signaling events.
This compound: Selective RARα Antagonism
This compound competitively binds to RARα, preventing the recruitment of coactivators and subsequent transcription of target genes.[1] Its anti-proliferative effects are thought to be mediated, in part, through the inhibition of the AP-1 (Activator Protein-1) transcription factor, a key regulator of cell growth and proliferation.[6][7] Additionally, this compound has been shown to induce apoptosis, which may be linked to the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and downregulation of the anti-apoptotic protein Bcl-2.[6][7]
BMS-189453: Mixed Agonist/Antagonist Activity
BMS-189453's unique profile of antagonizing RARα and RARγ while activating RARβ leads to a distinct signaling cascade. Its potent growth-inhibitory effects, particularly in breast cancer cells, are primarily mediated through the robust induction of active TGF-β.[8] This increase in active TGF-β leads to cell cycle arrest in the G1 phase. The mechanism of G1 arrest involves the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the expression of genes required for S-phase entry.[9]
Experimental Protocols
RAR Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific RAR subtype.
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
[3H]-all-trans retinoic acid (ATRA) or other suitable radioligand
-
Test compound (e.g., this compound or BMS-189453)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol) containing a protease inhibitor cocktail and a reducing agent (e.g., DTT).
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filter-binding apparatus
Procedure:
-
Prepare serial dilutions of the test compound and a non-labeled competitor (e.g., unlabeled ATRA for determining non-specific binding).
-
In a multi-well plate, incubate a fixed concentration of the RAR-LBD with a fixed concentration of [3H]-ATRA (typically at or below its Kd) in the binding buffer.
-
Add the serially diluted test compound or unlabeled ATRA to the respective wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter using a filter-binding apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
RAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to act as an agonist or antagonist of RAR-mediated gene transcription.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HeLa, HEK293T).
-
Expression vector for the desired RAR isoform (e.g., pCMX-hRARα).
-
Reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., pRARE-luciferase).
-
A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound or BMS-189453) and an RAR agonist (e.g., ATRA).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RAR expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection (typically 24 hours), replace the medium with fresh medium containing the test compound at various concentrations. For antagonist testing, cells are co-treated with a fixed concentration of an RAR agonist (e.g., ATRA) and varying concentrations of the antagonist.
-
Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
For agonists, the EC50 (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated.
Summary of In Vitro and In Vivo Effects
| Feature | This compound | BMS-189453 |
| Cell Proliferation | Inhibits proliferation of breast cancer cell lines.[6][7] | Inhibits proliferation of normal breast cells.[9] |
| Apoptosis | Induces apoptosis in breast cancer cell lines.[6][7] | Does not significantly induce apoptosis in normal breast cells.[9] |
| Cell Cycle | - | Causes G1 arrest.[9] |
| In Vivo Activity | Reduces tumor volume in a mouse xenograft model of breast cancer with no toxic side effects at effective doses.[1] | Causes potent and prolonged testicular toxicity in rats and rabbits.[10] Reversibly inhibits spermatogenesis in mice.[5] |
Conclusion
This compound and BMS-189453 are valuable tools for investigating the complex roles of retinoic acid signaling. This compound's selectivity for RARα makes it a precise instrument for studying the specific functions of this receptor subtype, particularly in the context of cancer biology where it exhibits anti-proliferative and pro-apoptotic effects. In contrast, BMS-189453's mixed agonist/antagonist profile provides a unique avenue for exploring the interplay between different RAR isoforms. Its profound and specific effects on testicular function have made it a key compound in the research and development of non-hormonal male contraceptives. The choice between these two compounds will ultimately depend on the specific research question and the biological system under investigation. This guide provides a foundational understanding to aid researchers in making an informed decision for their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sciencelink.net [sciencelink.net]
A Comparative Guide to the Specificity of Ro 41-5253 and AGN 193109
For researchers in the fields of molecular biology, pharmacology, and drug development, the selection of a specific retinoic acid receptor (RAR) antagonist is critical for the accurate interpretation of experimental results. This guide provides a detailed comparison of two commonly used RAR antagonists, Ro 41-5253 and AGN 193109, focusing on their receptor specificity, binding affinities, and potential off-target effects. The information presented herein is supported by experimental data to aid researchers in making an informed decision for their specific research needs.
Introduction to this compound and AGN 193109
This compound is recognized as a selective antagonist for the retinoic acid receptor alpha (RARα).[1][2][3] It has been utilized in various studies to investigate the specific roles of RARα in biological processes such as cancer cell proliferation and apoptosis.[1][2]
AGN 193109 is a high-affinity pan-RAR antagonist, meaning it targets all three RAR subtypes (α, β, and γ) with high potency.[4][5][6] It is also characterized as an inverse agonist.[7][8] Its broad-spectrum RAR antagonism makes it a useful tool for studying the overall effects of RAR signaling blockade.[7][8][9]
Quantitative Comparison of Binding Affinities
The primary difference between this compound and AGN 193109 lies in their binding affinities and selectivity for the different RAR subtypes. The following table summarizes the reported binding affinities for both compounds.
| Compound | Target | Binding Affinity (IC50/Kd, nM) | Reference |
| This compound | RARα | 16 - 60 | [2][10][11] |
| RARβ | 2400 | [2][10][11] | |
| RARγ | 3300 | [2][10][11] | |
| AGN 193109 | RARα | 2 | [4][5][6][12][13] |
| RARβ | 2 | [4][5][6][12][13] | |
| RARγ | 3 | [4][5][6][12][13] |
As the data indicates, AGN 193109 exhibits significantly higher affinity for all three RAR subtypes compared to this compound. Furthermore, this compound demonstrates clear selectivity for RARα, with substantially lower affinity for RARβ and RARγ.
Off-Target Effects and Specificity Considerations
A crucial aspect of choosing a pharmacological tool is its specificity. While both compounds are primarily RAR antagonists, they have been reported to have other activities.
-
This compound: Notably, this compound has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with an EC50 of 810 nM.[14][15] This off-target effect is an important consideration, as it may lead to confounding results in studies where PPARγ signaling is relevant.
-
AGN 193109: While generally considered highly specific for RARs and not interacting with retinoid X receptors (RXRs), one study has suggested that AGN 193109 may non-specifically inhibit PPAR transactivation.[4][13][16]
Signaling Pathways and Mechanisms of Action
Both this compound and AGN 193109 interfere with the canonical retinoic acid signaling pathway. In this pathway, retinoic acid (RA) binds to RAR/RXR heterodimers, leading to the recruitment of co-activators and subsequent transcription of target genes. Antagonists like this compound and AGN 193109 bind to the RARs, preventing the conformational changes required for co-activator recruitment and thus inhibiting gene transcription.
AGN 193109, as an inverse agonist, is thought to not only block the action of agonists but also to reduce the basal activity of the receptor. The effect of this compound on the interaction with co-repressors has been debated in the literature.[1][2][3][17]
Caption: Retinoic acid signaling pathway and points of intervention by this compound and AGN 193109.
Experimental Methodologies
The binding affinities and functional activities of these compounds are typically determined through a series of in vitro assays.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kd or IC50) of the compounds for the different RAR subtypes.
-
Protocol Outline:
-
Prepare cell extracts or purified recombinant RAR proteins (α, β, γ).
-
Incubate the protein with a constant concentration of a radiolabeled RAR agonist (e.g., [³H]-all-trans-retinoic acid).
-
Add increasing concentrations of the unlabeled competitor compound (this compound or AGN 193109).
-
After incubation, separate the bound from the free radioligand (e.g., using filter binding assays).
-
Measure the amount of bound radioactivity using a scintillation counter.
-
The IC50 value is calculated as the concentration of the competitor that displaces 50% of the radiolabeled ligand.
-
Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.
2. Reporter Gene Assays:
-
Objective: To assess the functional antagonist activity of the compounds.
-
Protocol Outline:
-
Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for the desired RAR subtype and a reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase).
-
Treat the cells with a known RAR agonist to induce reporter gene expression.
-
Co-treat the cells with the agonist and increasing concentrations of the antagonist (this compound or AGN 193109).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
The antagonist activity is determined by the reduction in agonist-induced reporter gene expression.
-
Conclusion and Recommendations
The choice between this compound and AGN 193109 should be guided by the specific research question.
-
For studies specifically investigating the role of RARα , this compound is a suitable choice due to its selectivity. However, researchers must be mindful of its potential off-target effects on PPARγ and include appropriate controls to rule out confounding effects.
-
For studies aiming to understand the global effects of RAR signaling or when a potent, broad-spectrum RAR blockade is required , AGN 193109 is the superior option due to its high affinity for all RAR subtypes.
In all experimental designs, it is crucial to use these compounds at the lowest effective concentration to minimize potential off-target effects and to validate their specificity in the chosen experimental system.
References
- 1. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. AGN 193109 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. Cell type and gene-specific activity of the retinoid inverse agonist AGN 193109: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ro 41-5253 and BMS-195614 in RARα Inhibition
This guide provides a detailed comparison of two selective Retinoic Acid Receptor Alpha (RARα) antagonists, Ro 41-5253 and BMS-195614. It is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and a visualization of the relevant signaling pathway.
Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to retinoic acid, function as ligand-dependent transcription factors. The RARα isotype plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis.[1] Dysregulation of RARα signaling is implicated in various diseases, including acute promyelocytic leukemia and certain cancers, making it a significant target for therapeutic intervention.[1] Antagonists of RARα, such as this compound and BMS-195614, are valuable tools for studying its physiological functions and for potential therapeutic development.
Comparative Overview
This compound is an orally active, selective RARα antagonist that binds to the receptor without initiating transcriptional activation.[2][3] It does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or their subsequent binding to DNA.[2][3][4] Its mechanism of action is linked to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3]
BMS-195614 is characterized as a neutral, selective RARα antagonist with a high binding affinity.[5][6][7] Its primary mechanism involves antagonizing the recruitment of coactivators induced by agonists.[5][7][8] It has a moderate effect on the binding of the corepressor SMRT to RAR and no significant impact on NCoR binding.[5][7][8] While potent in vitro, BMS-195614 has demonstrated poor oral bioavailability and in vivo activity in mouse models.[9][10]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for this compound and BMS-195614, facilitating a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | BMS-195614 |
| Binding Affinity (RARα) | IC50: 60 nM[2][11] | Ki: 2.5 nM[5][6][7] |
| Selectivity (IC50) | RARβ: 2.4 μMRARγ: 3.3 μM[2][11] | Data not widely published, but characterized as RARα-selective[10] |
| Mechanism of Action | Binds RARα without inducing transcription; does not affect RAR/RXR heterodimerization or DNA binding.[2][3][4] | Neutral antagonist; antagonizes agonist-induced coactivator recruitment; moderately decreases SMRT binding.[5][7][8] |
| In Vitro Activity | Inhibits proliferation and induces apoptosis in breast cancer cell lines (MCF-7, ZR 75.1).[2][3] | Reverses agonist-induced differentiation in leukemia cell lines (NB4, HL60); inhibits ATRA-induced reporter gene expression.[9] |
| In Vivo Activity | Orally active; reduced tumor volume in mice at 10-600 mg/kg.[2] | Poor oral bioavailability and in vivo activity in mice.[9][10] |
| Off-Target Effects | Known to be a PPARγ agonist.[12] | May exhibit non-specific inhibition of PPAR.[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.
1. Radioligand Binding Assay (for IC50/Ki Determination)
-
Objective: To determine the affinity of the antagonist for RAR isotypes.
-
Protocol:
-
Nuclear extracts from cells expressing human RARα, RARβ, or RARγ are prepared.
-
Extracts are incubated with a radiolabeled RAR agonist, such as [³H]-all-trans retinoic acid (ATRA), at a fixed concentration.
-
Increasing concentrations of the antagonist (this compound or BMS-195614) are added to compete for binding with the radioligand.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated using a filter-binding assay (e.g., glass fiber filters).
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated by non-linear regression analysis of the competition curve. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.
-
2. Transactivation Assay (Reporter Gene Assay)
-
Objective: To measure the ability of the antagonist to inhibit agonist-induced gene transcription.
-
Protocol:
-
Host cells (e.g., HeLa or HEK293T) are co-transfected with two plasmids: an expression vector for the specific RAR isotype (e.g., RARα) and a reporter plasmid.
-
The reporter plasmid contains a retinoic acid response element (RARE) upstream of a reporter gene, such as luciferase or chloramphenicol acetyltransferase (CAT).[9]
-
After transfection, cells are treated with a known RAR agonist (e.g., ATRA) to induce reporter gene expression.
-
Concurrently, cells are treated with varying concentrations of the antagonist (this compound or BMS-195614).
-
Following an incubation period (typically 24-48 hours), cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
The ability of the antagonist to inhibit the agonist-induced reporter activity is quantified to determine its functional potency.
-
3. Cell Proliferation and Apoptosis Assays
-
Objective: To assess the effect of the antagonists on cancer cell growth and survival.
-
Protocol:
-
Cell Proliferation (e.g., MTT Assay):
-
Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates.[2]
-
Cells are treated with various concentrations of the antagonist for a specified duration (e.g., 2-6 days).[3]
-
At the end of the treatment period, MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
-
Apoptosis (e.g., Annexin V/PI Staining and FACS):
-
Cells are treated with the antagonist as described above.
-
Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
-
The stained cell population is analyzed by flow cytometry (FACS) to quantify the percentage of apoptotic, necrotic, and live cells.[3]
-
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical RARα signaling pathway and the points of intervention for RARα antagonists.
Caption: RARα Signaling Pathway and Antagonist Inhibition.
In the absence of a ligand, the RARα/RXR heterodimer recruits corepressors to repress gene transcription.[1] Agonist binding induces a conformational change, leading to the recruitment of coactivators and transcriptional activation.[1][14] Antagonists like this compound and BMS-195614 competitively bind to RARα, preventing the recruitment of coactivators and thereby inhibiting the downstream signaling cascade.[5][7]
References
- 1. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzo Life Sciences this compound, (5mg), CAS Number: 144092-31-9, Quantity: | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Receptor Cross-Reactivity Profile of Ro 41-5253: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Ro 41-5253 with various receptors. This compound is widely recognized as a selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a key regulator of cellular growth and differentiation.[1] However, understanding its interactions with other receptors is crucial for accurate experimental design and interpretation of results. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a clear comparison of this compound's activity at its primary target and notable off-target receptors.
Quantitative Analysis of Receptor Binding and Activity
The selectivity of this compound has been primarily characterized through competitive binding assays for Retinoic Acid Receptors and functional assays for other nuclear receptors. The following table summarizes the key quantitative data regarding its binding affinities and functional activities.
| Receptor | Alternative Name(s) | Ligand Activity | Parameter | Value (nM) |
| RARα | Retinoic Acid Receptor Alpha, NR1B1 | Antagonist | IC50 | 60 |
| RARβ | Retinoic Acid Receptor Beta, NR1B2 | Antagonist | IC50 | 2400 |
| RARγ | Retinoic Acid Receptor Gamma, NR1B3 | Antagonist | IC50 | 3300 |
| PPARγ | Peroxisome Proliferator-Activated Receptor Gamma, NR1C3 | Agonist | EC50 | In a similar range to pioglitazone, but with lower maximal activation. |
Table 1: Comparative Receptor Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for Retinoic Acid Receptor subtypes and its half-maximal effective concentration (EC50) as an agonist for PPARγ.
Primary Target: Retinoic Acid Receptor Alpha (RARα)
This compound demonstrates a clear selectivity for RARα over the other RAR isoforms, RARβ and RARγ. This selectivity is evident from the significantly lower IC50 value for RARα compared to the other two subtypes. As an antagonist, this compound binds to RARα but does not induce the conformational changes necessary for transcriptional activation.[1] This action can block the effects of endogenous retinoids and synthetic RARα agonists.
Off-Target Activity: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
A significant off-target effect of this compound is its agonist activity at the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2][3][4] This interaction is noteworthy as PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation. The agonist activity of this compound at PPARγ means that it can activate this receptor, leading to the transcription of PPARγ target genes. While a precise EC50 value is not consistently reported, studies indicate that its potency is comparable to known PPARγ agonists like pioglitazone, although it may act as a partial agonist with a lower maximal response. This dual activity as a RARα antagonist and a PPARγ agonist is a critical consideration in experimental studies.
Signaling Pathways and Experimental Workflow
To visually represent the interactions of this compound, the following diagrams illustrate its role in the RARα signaling pathway and a typical experimental workflow for assessing receptor activity.
Caption: this compound's antagonistic action on the RARα signaling pathway.
Caption: Generalized workflow for assessing receptor binding and functional activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols typically employed to assess the cross-reactivity of compounds like this compound.
Competitive Radioligand Binding Assay for RARs
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
-
Receptor Source: Human recombinant Retinoic Acid Receptor alpha (RARα) ligand-binding domain expressed in insect cells.[5]
-
Radioligand: [3H]9-cis-retinoic acid.[5]
-
Assay Buffer: Modified Tris-HCl buffer, pH 7.4.[5]
-
Procedure:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled known ligand (e.g., 1 μM 9-cis-retinoic acid).[5]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
PPARγ Transactivation Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[2]
-
Plasmids:
-
An expression vector containing the full-length human PPARγ cDNA.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene, such as luciferase (e.g., pGL3-3xAOx-PPRE).[2]
-
A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are co-transfected with the PPARγ expression vector and the PPRE-reporter plasmid.
-
After a recovery period, the transfected cells are treated with various concentrations of the test compound (this compound) or a known PPARγ agonist (e.g., pioglitazone) as a positive control.[2]
-
Following an incubation period (e.g., 24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis: The reporter activity is normalized to the control reporter activity. The concentration of the test compound that produces 50% of the maximal response is determined as the EC50 value.
Conclusion
This compound is a potent and selective antagonist of RARα, exhibiting significantly weaker interactions with RARβ and RARγ. However, its notable off-target activity as a PPARγ agonist underscores the importance of considering its full pharmacological profile in experimental settings. Researchers utilizing this compound as a tool to probe RARα function should be aware of its potential to simultaneously activate PPARγ signaling pathways, which could confound the interpretation of experimental outcomes. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of the selectivity and cross-reactivity of this and other nuclear receptor ligands.
References
- 1. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
Confirming Ro 41-5253 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cell is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of methods to confirm the cellular target engagement of Ro 41-5253, a selective Retinoic Acid Receptor Alpha (RARα) antagonist. We will compare this compound with alternative RARα antagonists and provide detailed experimental protocols for key assays.
This compound is an orally active and selective antagonist of RARα, a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3] It binds to RARα without initiating transcriptional activation or altering the heterodimerization of RAR with the Retinoid X Receptor (RXR) and their subsequent binding to DNA.[1][2][3] The antagonist action of this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a valuable tool for cancer research.[1][2]
Comparative Analysis of RARα Antagonists
Several small molecules have been developed to antagonize RARα activity. This section provides a quantitative comparison of this compound with other notable RARα antagonists. The data presented here is compiled from various in vitro studies and cellular assays.
| Compound | Target(s) | IC50 (RARα) | Selectivity (over RARβ/γ) | Off-Target Activity | Reference(s) |
| This compound | RARα | 60 nM | ~40x vs RARβ, ~55x vs RARγ | PPARγ agonist | [1] |
| BMS-493 | pan-RAR inverse agonist | Not specified as selective | Acts on all RARs | Not specified | [4] |
| ER50891 | RARα | 31.2 nM | High selectivity | Not specified | [5][6] |
| AGN 193109 | RARα, β, γ | Potent pan-antagonist | Not selective | Not specified | [7] |
| BMS-195614 | RARα | Potent | Selective for RARα | Not specified | [8] |
Experimental Protocols for Target Engagement
Confirming that this compound and its alternatives engage RARα within a cellular context can be achieved through various experimental approaches. Below are detailed protocols for two key methods: a Luciferase Reporter Assay to measure functional antagonism and a Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding. A general protocol for Co-Immunoprecipitation is also provided as a complementary method.
RARα Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the antagonist activity of compounds by measuring their ability to inhibit agonist-induced transcription of a reporter gene under the control of a Retinoic Acid Response Element (RARE).
Objective: To determine the potency of this compound and other compounds in antagonizing RARα-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for human RARα
-
Luciferase reporter vector containing a RARE promoter element (e.g., pGL4.27[luc2P/RARE/Hygro])
-
Control vector for transfection normalization (e.g., a Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (DMEM with 10% FBS)
-
RARα agonist (e.g., all-trans retinoic acid, ATRA)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARα expression vector, the RARE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of the antagonist compounds (e.g., this compound, BMS-493, ER50891) in cell culture medium.
-
Pre-incubate the cells with the antagonist compounds for 1-2 hours.
-
Add a fixed concentration of the RARα agonist ATRA (typically at its EC50 concentration) to all wells, except for the vehicle control wells.
-
-
Incubation: Incubate the plate for another 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the antagonist.
-
Calculate the IC50 value for each compound, which represents the concentration at which it inhibits 50% of the agonist-induced luciferase activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize the target protein, leading to an increased resistance to thermal denaturation.
Objective: To confirm the direct binding of this compound to RARα in intact cells.
Materials:
-
Cells expressing RARα (e.g., MCF-7 or a RARα-overexpressing cell line)
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for RARα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermocycler. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Western Blotting:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against RARα.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for RARα at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the percentage of soluble RARα (relative to the unheated control) against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of RARα and confirms target engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to confirm the interaction between a target protein and a small molecule, although it can be more technically challenging for non-covalent interactions. This method relies on a specific antibody to pull down the target protein, and if the small molecule is bound, it will be co-precipitated.
Objective: To provide supporting evidence for the interaction of this compound with RARα in a cellular context.
Materials:
-
Cells expressing RARα
-
This compound and vehicle control (DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody specific for RARα for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing Co-IP lysis buffer to maintain protein-protein and protein-ligand interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RARα antibody overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-RARα-ligand complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against RARα to confirm the pulldown of the target protein. Detection of the co-precipitated small molecule would require further analytical techniques such as mass spectrometry.
Visualizing Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: RARα signaling and the mechanism of this compound antagonism.
Caption: Workflow for the RARα luciferase reporter gene assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming target engagement in a cellular context is paramount for the validation of small molecule inhibitors like this compound. This guide has provided a comparative overview of this compound and other RARα antagonists, along with detailed protocols for robust cellular assays. The Luciferase Reporter Assay is a powerful tool for quantifying functional antagonism, while the Cellular Thermal Shift Assay provides direct evidence of physical binding to the target protein within the cell. By employing these methods, researchers can confidently establish the cellular mechanism of action of this compound and other RARα modulators, paving the way for further drug development and a deeper understanding of retinoid signaling pathways. It is also important to consider potential off-target effects, such as the reported activity of this compound on PPARγ, and utilize orthogonal assays to build a comprehensive target engagement profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ro 41-5253 and Pan-RAR Antagonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the RARα-selective antagonist Ro 41-5253 and various pan-retinoic acid receptor (RAR) antagonists. It is intended for researchers, scientists, and drug development professionals working with retinoid signaling pathways. The content herein summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental processes to aid in the selection of appropriate chemical tools for research.
Introduction to Retinoid Signaling and Antagonism
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a critical role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1][2] There are three main subtypes: RARα, RARβ, and RARγ.[1][2] These receptors function as heterodimers with retinoid X receptors (RXRs), binding to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][2] In the absence of a ligand (agonist), the RAR/RXR heterodimer is bound to co-repressor proteins, silencing gene expression.[2][3][4] The binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator complexes, thereby initiating gene transcription.[2][3][4]
RAR antagonists are molecules that bind to RARs but fail to induce this activating conformational change, thus blocking the effects of agonists. These antagonists are invaluable tools for dissecting the specific roles of RAR signaling. They can be broadly categorized into two types:
-
Selective Antagonists: These compounds target a specific RAR subtype. This compound is a well-characterized antagonist selective for RARα.[5][6][7]
-
Pan-Antagonists: These compounds inhibit all three RAR subtypes (α, β, and γ) with high affinity.[8][9][10] Examples include AGN 193109 , AGN 194310 , and the inverse agonist BMS-493 .[8][11][12]
This guide compares the receptor binding profiles, biological activities, and potential off-target effects of this compound and representative pan-RAR antagonists.
Quantitative Data Comparison
The selection of an antagonist often depends on its binding affinity and selectivity for the target receptor(s). The following tables summarize the quantitative data for this compound and several common pan-RAR antagonists.
Table 1: Receptor Binding Profile of RAR Antagonists
| Compound | Type | Target(s) | Binding Affinity RARα (IC50/Kd, nM) | Binding Affinity RARβ (IC50/Kd, nM) | Binding Affinity RARγ (IC50/Kd, nM) |
| This compound | Selective Antagonist | RARα | 60[7] | 2400[5][7] | 3300[5][7] |
| AGN 193109 | Pan-Antagonist | RARα, RARβ, RARγ | 2[8][9][13] | 2[8][9][13] | 3[8][9][13] |
| AGN 194310 | Pan-Antagonist | RARα, RARβ, RARγ | 3 | 2[12] | 5[12] |
| BMS-493 | Pan-Inverse Agonist | RARα, RARβ, RARγ | N/A | N/A | N/A |
Note: BMS-493 is classified as a pan-RAR inverse agonist, which stabilizes the co-repressor-bound state, a distinct mechanism from classical competitive antagonism.[11][14][15] Binding affinities (Kd/IC50) are not typically reported in the same manner as for competitive antagonists.
Table 2: Summary of Biological and Off-Target Effects
| Compound | Key Biological Effect(s) | Known Off-Target Effects |
| This compound | Inhibits proliferation and induces apoptosis in breast cancer cells.[6][16] Blocks agonist-induced effects on RARα and pan-RAR agonists in specific cellular contexts.[17][18] | Activates Peroxisome Proliferator-Activated Receptor γ (PPARγ) , acting as a partial agonist.[19][20][21] |
| AGN 193109 | High-affinity pan-RAR antagonist.[8][9] Suppresses smooth muscle cell calcification.[8] | Elevates CYP1A1 mRNA levels via the Aryl Hydrocarbon Receptor (AhR)/ARNT pathway, independent of RARs.[22] May inhibit PPARs transactivation.[21] |
| BMS-493 | Pan-RAR inverse agonist; enhances NCoR interaction.[11][15] Prevents retinoic acid-induced differentiation.[11] Reversibly inhibits spermatogenesis.[23] | May inhibit RXR transactivation.[21] |
Mechanism of Action and Signaling Pathways
The primary mechanism for both selective and pan-RAR antagonists involves binding to the ligand-binding pocket (LBP) of the receptor, which prevents the conformational change required for co-activator recruitment and subsequent gene transcription. This compound achieves this selectively at RARα, while pan-antagonists do so across all three RAR subtypes.[5][6] Inverse agonists like BMS-493 go a step further by actively stabilizing the co-repressor-bound state, leading to a more profound suppression of basal receptor activity.[15]
A significant consideration in using these compounds is their potential for off-target effects. This compound has been shown to function as a PPARγ agonist, an important consideration in metabolic and differentiation studies.[19][20][21] Similarly, some pan-RAR antagonists may interact with other signaling pathways, such as the AhR pathway or other nuclear receptors like PPAR and RXR.[21][22]
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Key Experimental Protocols
Verifying the activity and specificity of RAR antagonists is crucial. Below are standard methodologies used in their characterization.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a compound for a specific receptor subtype.
Methodology:
-
Receptor Preparation: Prepare nuclear extracts or use purified recombinant RARα, RARβ, or RARγ proteins.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled agonist (e.g., [³H]-all-trans-retinoic acid).
-
Competition: Add increasing concentrations of the unlabeled antagonist (e.g., this compound) to compete for binding with the radioligand.
-
Separation: Separate receptor-bound from free radioligand using a method like filter binding or size-exclusion chromatography.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value, which is the concentration of antagonist required to displace 50% of the radiolabeled ligand.
Reporter Gene Transactivation Assay
This cell-based functional assay measures the ability of an antagonist to block agonist-induced gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293T) and co-transfect with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of a specific RAR subtype (e.g., RARα-LBD) fused to a DNA-binding domain (e.g., GAL4).
-
A reporter vector containing a promoter with binding sites for the DNA-binding domain (e.g., GAL4 UAS) upstream of a reporter gene (e.g., Luciferase or CAT).
-
-
Treatment: Treat the transfected cells with a constant concentration of a potent RAR agonist (e.g., ATRA or AM580) alone or in combination with increasing concentrations of the antagonist.
-
Cell Lysis and Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize reporter activity to a control (e.g., β-galactosidase activity or total protein). Plot the percentage of inhibition of the agonist response against the antagonist concentration to determine its functional potency (IC50).
Caption: Workflow for RAR Antagonist Transactivation Assay.
Conclusion and Recommendations
The choice between the RARα-selective antagonist this compound and a pan-RAR antagonist depends entirely on the experimental objective.
-
This compound is the appropriate tool for investigating biological processes specifically mediated by the RARα subtype .[5] Its high selectivity makes it ideal for dissecting the distinct roles of RARα from RARβ and RARγ.[5][7] However, researchers must remain vigilant for potential confounding effects due to its partial agonism of PPARγ .[19][21]
-
Pan-RAR antagonists (e.g., AGN 193109, BMS-493) are suitable for experiments aiming to inhibit global retinoic acid signaling through all three RAR subtypes. They are useful for determining if a biological response is dependent on any RAR-mediated pathway. The key limitations are the inability to attribute the effect to a specific RAR subtype and the potential for unique off-target activities that require careful consideration and control experiments.[21][22]
Ultimately, a thorough understanding of the selectivity, potency, and potential non-specific effects of these compounds is paramount for the rigorous design and accurate interpretation of research findings in the field of retinoid signaling.
References
- 1. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 3. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]
- 4. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RARalpha antagonist this compound inhibits proliferation and induces apoptosis in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. rndsystems.com [rndsystems.com]
- 9. AGN 193109 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 10. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. rndsystems.com [rndsystems.com]
- 16. RARα antagonist RO 41‐5253 inhibits proliferation and induces apoptosis in breast‐cancer cell lines | Semantic Scholar [semanticscholar.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Ro 41-5253 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the retinoic acid receptor alpha (RARα) antagonist, Ro 41-5253, with other commercially available alternatives. The specificity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This document aims to equip researchers with the necessary data to make informed decisions when selecting an RARα antagonist for their cellular assays.
Introduction to this compound and its Alternatives
This compound is a synthetic retinoid that has been widely used as a selective antagonist for RARα. It functions by competitively binding to the ligand-binding pocket of RARα, thereby inhibiting the transcriptional activity induced by retinoic acid and other RAR agonists. However, emerging evidence has highlighted potential off-target effects, necessitating a careful evaluation of its specificity. This guide compares this compound with other notable RARα antagonists: AGN 193109, BMS-195614, and AGN 196996.
Quantitative Comparison of RARα Antagonist Specificity
The following tables summarize the binding affinities and antagonist potencies of this compound and its alternatives for the three retinoic acid receptor subtypes (RARα, RARβ, and RARγ). Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinity (Ki, nM) of RARα Antagonists
| Compound | RARα | RARβ | RARγ | Selectivity (β/α) | Selectivity (γ/α) | Reference |
| This compound | 60 | 2400 | 3300 | 40 | 55 | [1] |
| AGN 193109 | 2 | 2 | 3 | 1 | 1.5 | |
| BMS-195614 | 2.5 | - | - | - | - | |
| AGN 196996 | 2 | 1087 | 8523 | 543.5 | 4261.5 | [2] |
Table 2: Antagonist Potency (IC50, nM) of RARα Antagonists in Transactivation Assays
| Compound | RARα | RARβ | RARγ | Selectivity (β/α) | Selectivity (γ/α) | Reference |
| This compound | 16 | - | - | - | - | |
| AGN 193109 | ~200 | ~200 | ~200 | ~1 | ~1 | [3] |
| BMS-195614 | - | - | - | - | - | |
| AGN 196996 | 1.8 μM | - | - | - | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. A comprehensive head-to-head study would provide more definitive comparisons. Data for this compound and BMS-195614 in directly comparable transactivation assays was limited in the searched literature.
Off-Target Effects: A Critical Consideration
A crucial aspect of evaluating the specificity of a pharmacological agent is its potential for off-target activities.
-
This compound: Notably, this compound has been identified as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). This off-target activity can confound experimental results, as PPARγ activation can influence various cellular processes, including inflammation and cell differentiation.[4][5]
-
AGN 193109 and BMS-195614: Recent studies suggest that other RAR inhibitors, including AGN 193109 and BMS 195614, may also exhibit non-specific inhibition of PPAR and retinoid X receptor (RXR) transactivation.[5][6] This underscores the importance of validating the specificity of any RAR antagonist in the experimental system being used.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Agonist vs. Antagonist Action on RARα Signaling.
Caption: Workflow for Specificity Assays.
Experimental Protocols
Whole-Cell Radioligand Binding Assay
This assay determines the affinity of a compound for the RARα receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells expressing human RARα
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)
-
Unlabeled this compound and other test compounds
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Culture cells expressing RARα to confluency. Harvest and prepare a whole-cell suspension or membrane fraction.
-
Assay Setup: In a 96-well plate, add the cell preparation to each well.
-
Competition: Add a fixed concentration of radiolabeled retinoic acid to all wells. Then, add increasing concentrations of the unlabeled antagonist (e.g., this compound) to designated wells. Include wells with only radioligand (total binding) and wells with radioligand plus a high concentration of unlabeled agonist (non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 and Ki values.
Luciferase Reporter Gene Assay
This assay measures the functional ability of an antagonist to inhibit the transcriptional activity of RARα.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for human RARα
-
Reporter plasmid containing a luciferase gene driven by a retinoic acid response element (RARE)
-
Transfection reagent
-
All-trans-retinoic acid (agonist)
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARα expression plasmid and the RARE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of all-trans-retinoic acid (agonist) and varying concentrations of the antagonist (e.g., this compound). Include control wells with agonist only and vehicle only.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. If a normalization control was used, measure Renilla luciferase activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity as a function of the antagonist concentration to determine the IC50 value.
Conclusion and Recommendations
The selection of an appropriate RARα antagonist is critical for the validity of research findings. While this compound has been a valuable tool, its off-target activity on PPARγ necessitates caution and the inclusion of appropriate controls. For studies where high specificity for RARα is paramount, alternatives such as AGN 196996 may be more suitable due to its higher selectivity ratio. However, it is important to note that even highly selective compounds can have off-target effects, and their specificity should be validated in the context of the specific cellular system and experimental conditions being used. Researchers should consider performing counter-screening assays against related nuclear receptors, such as other RAR subtypes, RXRs, and PPARs, to confirm the on-target activity of their chosen antagonist. Ultimately, a thorough understanding of the pharmacological profile of these compounds, as outlined in this guide, will enable more robust and reproducible scientific discoveries.
References
- 1. med.emory.edu [med.emory.edu]
- 2. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. researchgate.net [researchgate.net]
- 5. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocol for Ro 41-5253
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Ro 41-5253.
This document provides crucial safety and logistical information for the proper disposal of this compound, a selective retinoic acid receptor alpha (RARα) antagonist. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical and Safety Data Overview
This compound is a combustible solid with a high potential for water hazard.[1] All materials and mixtures containing this compound should be handled with caution as if they possess unknown hazards.[2] This compound is intended for research use only.[3]
| Property | Value | Source |
| Chemical Formula | C28H36O5S | [3] |
| Molecular Weight | 484.65 g/mol | [3][4] |
| Appearance | White to beige solid powder | [4] |
| Solubility | Soluble in DMSO and ethanol | [3][5] |
| Storage Temperature | -20°C (long term) | [3][4] |
| Shipping Condition | Non-hazardous at ambient temperature | [3] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
Proper Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Due to its classification as highly hazardous to water, it is imperative that this compound not be disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated this compound powder and any lab materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound (e.g., dissolved in DMSO or ethanol) in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name "this compound" and any solvents used.
-
Include appropriate hazard warnings (e.g., "Combustible," "Hazardous to Water").
-
Indicate the date of waste accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.
-
Ensure the storage area complies with institutional and local regulations for hazardous waste storage.
-
-
Waste Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with accurate information about the waste composition.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol) and cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for Ro 41-5253
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of Ro 41-5253
This document provides crucial safety and logistical information for the handling and disposal of this compound, a selective retinoic acid receptor alpha (RARα) antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent personal exposure.
While this compound is not classified as a hazardous substance, its biological activity necessitates careful handling to avoid unintended effects. The following procedures outline the recommended personal protective equipment (PPE), operational steps for safe handling, and appropriate disposal methods.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is recommended to minimize exposure. Standard laboratory PPE should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Disposable nitrile gloves are the preferred choice due to their wide range of protection.[1][2] Gloves should be changed immediately if contaminated or compromised.[2] |
| Eye Protection | Safety glasses with side shields or safety goggles should be worn to protect against splashes or airborne particles. |
| Body Protection | A standard laboratory coat is required to protect clothing and skin from potential contamination. |
| Respiratory Protection | When handling the solid compound where dust may be generated, a dust mask or respirator is recommended to prevent inhalation. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and steps outline the recommended procedure for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on all recommended PPE as detailed in the table above. This includes a lab coat, safety glasses, and nitrile gloves. A dust mask is recommended when handling the solid powder.
-
Prepare Workspace: Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of solid this compound. To minimize the generation of airborne dust, perform this task in a fume hood or a balance enclosure.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
-
Cleanup and Disposal:
-
Decontaminate Workspace: After handling is complete, thoroughly decontaminate the work surface with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items like gloves. Wash hands thoroughly after removing all PPE.
-
Disposal Plan
As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous laboratory waste are applicable.
-
Solid Waste: Unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) should be placed in a sealed container and disposed of in the regular laboratory trash.[3][4] It is good practice for laboratory personnel to transport this waste directly to the dumpster.
-
Liquid Waste: For solutions of this compound, small quantities may be disposed of down the drain with a large volume of water, provided this is in accordance with local regulations.[5][6] Always check with your institution's environmental health and safety department for specific guidance on liquid waste disposal.
-
Empty Containers: Empty containers of this compound should be rinsed with a suitable solvent, the rinsate disposed of as liquid waste, and the container can then be discarded in the regular trash.[5]
References
- 1. wm.edu [wm.edu]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. danr.sd.gov [danr.sd.gov]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
